4-Methylazepan-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylazepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)3-2-5-8-6-4-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSFCKJOSCESDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-Methylazepan-4-ol in Pharmaceutical Synthesis
[1][2][3]
Introduction: The Azepane Scaffold
1-Methylazepan-4-ol (CAS: 19065-49-7), also known as 1-methyl-4-azepanol, is a heterocyclic secondary alcohol featuring a seven-membered azepane ring.[1][2][3] Unlike its six-membered piperidine analogs, the azepane ring introduces unique conformational entropy and flexibility, making it a critical scaffold in medicinal chemistry for exploring novel chemical space.[2][3]
This compound serves as a reduced derivative of 1-methylazepan-4-one (CAS: 1859-33-2), a primary intermediate in the synthesis of the antihistamine Azelastine .[1][2][3] While the ketone is the direct precursor for the phthalazine condensation in Azelastine synthesis, the alcohol offers a gateway to diverse functionalization at the C4 position via nucleophilic substitution or esterification, expanding the structural diversity accessible to drug developers.
Physicochemical Profile
The physical properties of 1-methylazepan-4-ol are dominated by the basic tertiary amine and the polar hydroxyl group.[1][2][3] The compound typically exists as a viscous liquid at room temperature.
Table 1: Physical and Chemical Specifications
| Property | Value / Description | Notes |
| CAS Number | 19065-49-7 | Distinct from ketone (1859-33-2) |
| IUPAC Name | 1-Methylazepan-4-ol | Synonyms: 1-Methyl-4-azepanol |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Physical State | Liquid | Viscous, hygroscopic |
| Boiling Point | >196 °C (Predicted) | Ketone BP is 196°C; alcohol is higher due to H-bonding.[1][2][3][4] Typically distilled under vacuum.[2][3] |
| Density | ~0.98 g/cm³ (Predicted) | Slightly less dense than water |
| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃ | Miscible with water (protonation dependent) |
| pKa (Amine) | ~10.0 (Predicted) | Typical for N-methyl azepanes |
| pKa (Alcohol) | ~16.0 (Predicted) | Typical secondary alcohol |
| Chirality | 1 Chiral Center at C4 | Usually synthesized as a racemate (±) |
Synthesis and Stereochemistry
The synthesis of 1-methylazepan-4-ol is inextricably linked to its ketone precursor.[1][2][3] The most scalable route involves the ring expansion of pyrrolidine derivatives or cyclization of diesters, followed by hydride reduction.
Synthetic Pathway
The industrial route typically begins with N-methyl-2-pyrrolidone (NMP) or gamma-butyrolactone , proceeding through a Dieckmann-like cyclization to form the 7-membered ketone.[1][2][3]
Graphviz Diagram: Synthesis Workflow
Figure 1: Synthetic pathway from NMP to 1-Methylazepan-4-ol via the ketone intermediate.[1][2][3]
Reduction Protocol (Standard)
The conversion of the ketone to the alcohol is a standard nucleophilic addition using Sodium Borohydride (
-
Reagents:
(0.5 - 1.0 eq), Methanol or Ethanol.[1][2][3] -
Conditions:
to Room Temperature, 2-4 hours. -
Mechanism: The hydride attacks the carbonyl carbon. Since the starting ketone is achiral, the attack occurs with equal probability from the re and si faces, yielding a racemic mixture (50:50
).
Stereochemical Considerations
The C4 position is a stereocenter.
-
Racemate: The standard reduction yields
-1-methylazepan-4-ol.[2][3] -
Enantiomeric Resolution: Pure enantiomers are required for high-affinity receptor binding.[1][2][3]
-
Chemical Resolution: Formation of diastereomeric salts using chiral acids (e.g., Tartaric acid) is difficult due to the distance between the amine and the alcohol.
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution (e.g., Lipase PS from Burkholderia cepacia) is the preferred method.[2][3] The lipase selectively acetylates one enantiomer (typically the
-form), allowing separation of the acetate ester from the unreacted alcohol.
-
Reactivity Profile & Derivatization
1-Methylazepan-4-ol possesses two distinct reactive centers: the nucleophilic tertiary amine and the secondary hydroxyl group .[1][2][3]
Hydroxyl Group Modifications
The alcohol functionality allows for the attachment of the azepane ring to aromatic scaffolds, a common strategy in antihistamine and antipsychotic drug design.
-
Chlorination (Activation): Reaction with Thionyl Chloride (
) converts the alcohol to 4-chloro-1-methylazepane .[1][2][3] This intermediate is a potent electrophile used to alkylate nucleophiles (e.g., phthalazinones in Azelastine analogs).[3]-
Note: This reaction often proceeds with inversion of configuration (
) or retention ( ), depending on the presence of a base (Pyridine).[3]
-
-
Esterification: Reaction with acid chlorides or anhydrides to form prodrug esters.[2][3]
Amine Group Reactivity[2][3]
-
Salt Formation: Readily forms stable crystalline salts (Hydrochloride, Fumarate) for purification and storage.[3]
-
N-Oxidation: Treatment with
or mCPBA yields the N-oxide, a common metabolite in vivo.[1][2][3]
Graphviz Diagram: Reactivity Logic
Figure 2: Divergent reactivity of the alcohol scaffold.[1][2][3]
Applications in Drug Discovery
The azepane ring is a bioisostere of piperidine, often used to optimize the pharmacokinetic profile of a lead compound.
-
Azelastine Synthesis: While the ketone is the primary intermediate, the alcohol derivatives (specifically the 4-chloro or 4-mesylate) allow for "convergent synthesis" where the azepane ring is coupled to the phthalazine core late in the synthetic sequence.[3]
-
Receptor Binding: The 7-membered ring adopts a "twist-chair" conformation, which can provide superior binding selectivity for certain GPCRs (e.g., Dopamine D2, Histamine H1) compared to the rigid chair conformation of piperidines.[2][3]
Safety and Handling
As a tertiary amine and alcohol, standard laboratory safety protocols apply.[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol.[1][2][3] Retrieved from [Link][3]
-
Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) Reduction of Ketones. Retrieved from [Link]
-
LookChem. 1-Methylazepan-4-one Physical Properties. Retrieved from [Link][3]
-
NBInno (2026). 1-Methylazepan-4-one Hydrochloride: Key Intermediate for Azelastine HCl Synthesis.[1][2][3] Retrieved from [Link]
Synthesis of 4-Methylazepan-4-ol: A Technical Guide for Drug Development Professionals
Introduction
4-Methylazepan-4-ol is a tertiary alcohol derivative of the azepane heterocyclic scaffold. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for novel therapeutic agents. The azepane ring system is a privileged scaffold found in a variety of biologically active molecules. The introduction of a methyl group and a hydroxyl group at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This technical guide provides an in-depth overview of the synthetic pathways to 4-Methylazepan-4-ol, with a focus on practical and scalable methodologies suitable for a research and development setting. We will delve into the strategic considerations behind the synthesis, detailing the preparation of the key precursor, 1-methylazepan-4-one, and its subsequent conversion to the target tertiary alcohol.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic disconnection of 4-Methylazepan-4-ol points to the precursor ketone, 1-methylazepan-4-one. The carbon-carbon bond between the C4 of the azepane ring and the methyl group can be traced back to a nucleophilic addition of a methyl organometallic reagent to the carbonyl group of the ketone. This approach is a robust and widely employed strategy for the synthesis of tertiary alcohols.
Caption: Retrosynthetic analysis of 4-Methylazepan-4-ol.
Part 1: Synthesis of the Key Precursor, 1-Methylazepan-4-one
The synthesis of 1-methylazepan-4-one (also known as N-methylhexahydroazepin-4-one) is a critical first step. Several routes to this intermediate have been reported, primarily in patent literature, reflecting its utility as a versatile building block. Below are two distinct and notable pathways.
Pathway A: Ring Expansion of a Piperidine Derivative
One innovative approach involves a ring expansion of a readily available piperidine derivative.[1] This method is advantageous due to its creative use of a Tiffeneau-Demjanov type rearrangement.
The synthesis commences with 1-methylpiperidine-4-one, which undergoes a reaction with nitromethane to yield 1-methyl-4-(nitromethyl)piperidin-4-ol. Subsequent reduction of the nitro group, for instance, using Raney nickel under a hydrogen atmosphere, affords 4-(aminomethyl)-1-methylpiperidin-4-ol.[1] The final ring expansion is achieved by treating this amino alcohol with a diazotizing agent, such as sodium nitrite in an acidic medium, to generate the desired 1-methylazepan-4-one.[1]
Caption: Synthetic scheme for 1-Methylazepan-4-one via ring expansion.
Experimental Protocol: Ring Expansion [1]
-
Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol: To a solution of 1-methylpiperidine-4-one in a suitable solvent, add nitromethane and a base (e.g., sodium ethoxide) at a controlled temperature. Stir the reaction mixture until completion, then neutralize and extract the product.
-
Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol: A mixture of 1-methyl-4-(nitromethyl)piperidin-4-ol and Raney nickel in methanol is stirred under a hydrogen atmosphere for approximately 20 hours at room temperature.[1] The catalyst is then filtered off, and the solvent is removed under reduced pressure.
-
Preparation of 1-methylazepan-4-one hydrochloride: The crude 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in glacial acetic acid and cooled to 0°C.[1] A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight while maintaining the low temperature.[1] After reaction completion, the mixture is worked up with a suitable organic solvent (e.g., DCM) and basified. The organic layers are combined, concentrated, and the product is isolated as its hydrochloride salt.
Pathway B: Dieckmann Condensation Approach
A more classical and often scalable approach involves an intramolecular Dieckmann condensation of a diester.[2] This method builds the azepane ring through a cyclization reaction.
The synthesis begins with the preparation of 4-methylaminobutyric acid hydrochloride from N-methyl-2-pyrrolidone (NMP) by refluxing in the presence of hydrochloric acid.[2] This is followed by esterification to yield 4-methylaminobutyric acid methyl ester hydrochloride. The resulting monoester is then reacted with methyl acrylate in the presence of a base like triethylamine to form a diester.[2] The crucial cyclization step is a Dieckmann condensation of this diester using a strong base, such as potassium tert-butoxide, to afford the β-keto ester, which upon hydrolysis and decarboxylation yields 1-methylazepan-4-one.[2]
Caption: Synthetic scheme for 1-Methylazepan-4-one via Dieckmann condensation.
| Parameter | Pathway A (Ring Expansion) | Pathway B (Dieckmann Condensation) |
| Starting Material | 1-Methylpiperidine-4-one | N-Methyl-2-pyrrolidone |
| Key Reaction | Tiffeneau-Demjanov type rearrangement | Dieckmann Condensation |
| Reported Advantages | Short synthetic route, mild reaction conditions.[1] | High purity and yield, suitable for large-scale production.[2] |
Part 2: Synthesis of 4-Methylazepan-4-ol via Grignard Reaction
With the precursor ketone, 1-methylazepan-4-one, in hand, the final transformation to 4-Methylazepan-4-ol is achieved through a nucleophilic addition of a methyl group. The Grignard reaction is a classic and highly effective method for this purpose.[3][4]
The reaction involves the treatment of 1-methylazepan-4-one with a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) in an anhydrous ethereal solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate.[5] Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, 4-Methylazepan-4-ol.[6][7]
Caption: Grignard reaction for the synthesis of 4-Methylazepan-4-ol.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[4][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Ethereal Solvents: Solvents such as diethyl ether or tetrahydrofuran (THF) are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[8]
-
Acidic Workup: The workup with a dilute acid (e.g., ammonium chloride solution or dilute hydrochloric acid) is necessary to protonate the intermediate magnesium alkoxide and to dissolve the magnesium salts, facilitating product isolation.
Detailed Experimental Protocol: Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reaction: Place a solution of 1-methylazepan-4-one in anhydrous diethyl ether or THF in the reaction flask. Cool the flask in an ice bath.
-
Grignard Addition: Add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) dropwise from the dropping funnel to the stirred solution of the ketone at a rate that maintains the reaction temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methylazepan-4-ol. The crude product can be further purified by column chromatography or crystallization.
| Parameter | Typical Value/Condition |
| Reactants | 1-Methylazepan-4-one, Methylmagnesium Bromide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Saturated aq. NH4Cl |
Conclusion
The synthesis of 4-Methylazepan-4-ol is a multi-step process that hinges on the successful preparation of the key intermediate, 1-methylazepan-4-one. This guide has outlined two distinct and viable pathways to this precursor, each with its own set of advantages. The final conversion to the target tertiary alcohol is reliably achieved through a well-established Grignard reaction. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can efficiently synthesize 4-Methylazepan-4-ol for further investigation in their discovery programs. The choice of the synthetic route for the precursor ketone will ultimately depend on factors such as the availability of starting materials, scalability requirements, and specific laboratory capabilities.
References
- CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents.
-
Synthesis of 4'- and 5'-hydroxyoxprenolol:pharmacologically active ring-hydroxylated metabolites of oxprenolol - PubMed. Available at: [Link]
- Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]
-
Synthesis of Alcohols; Reduction of Ketones and Aldehydes - Chad's Prep®. Available at: [Link]
-
The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Available at: [Link]
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Grignard Reagents - Chemistry LibreTexts. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]
-
Synthesis of alcohols using Grignard reagents I (video) - Khan Academy. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. Available at: [Link]
-
Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. Available at: [Link]
-
1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. Available at: [Link]
- CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide - Google Patents.
-
1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones - YouTube. Available at: [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. Available at: [Link]
-
Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
-
Organometallic Addition to Aldehydes and Ketones - YouTube. Available at: [Link]
-
Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry - YouTube. Available at: [Link]
-
Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one | lookchem. Available at: [Link]
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The Azepane Scaffold: Technical Analysis of 4-Methylazepan-4-ol in Drug Discovery
Abstract
4-Methylazepan-4-ol represents a specialized, conformationally constrained pharmacophore within the azepane (hexamethyleneimine) class. Unlike flexible linear amines or rigid piperidines, the 7-membered azepane ring offers a unique "Goldilocks" zone of flexibility, allowing it to adapt to sterically demanding binding pockets such as those found in Sigma-1 receptors (
Part 1: Structural Pharmacophore Analysis
The biological utility of 4-Methylazepan-4-ol stems from two critical structural features: the gem-disubstitution at the C4 position and the azepane ring entropy .
The Gem-Disubstitution Effect
The presence of both a methyl group and a hydroxyl group at the C4 position introduces a "gem-disubstituent effect" (Thorpe-Ingold effect).
-
Conformational Locking: The bulk of the methyl group forces the flexible 7-membered ring into a preferred twist-chair conformation, reducing the entropic penalty upon protein binding.
-
Vectorial Display: The C4-hydroxyl group acts as a directed Hydrogen Bond Donor/Acceptor (HBD/HBA), while the C4-methyl provides a hydrophobic anchor. This specific orientation is often bioisosteric to the 4-substituted piperidine moieties found in analgesics (e.g., pethidine analogs) but with altered lipophilicity profiles.
Predicted Target Landscape
Based on structural homology with known bioactive azepanes, 4-Methylazepan-4-ol derivatives are predicted to show activity in the following domains:
| Target Family | Mechanism of Interaction | Therapeutic Indication |
| Sigma-1 Receptor ( | The basic amine (N1) forms a salt bridge with Asp126; the C4-phenyl (in derivatives) or C4-alkyl sits in the hydrophobic pocket. | Neuropathic pain, Neuroprotection. |
| Muscarinic M4 | Ring expansion of piperidine antagonists often retains M4 selectivity while altering metabolic clearance. | Schizophrenia, Alzheimer's agitation. |
| Monoamine Transporters | Azepanes act as scaffold hoppers for NET/DAT inhibitors, often showing improved selectivity over SERT. | Depression, ADHD. |
| Kinases (PKA/PKC) | Analogous to the natural product Balanol (which contains a 3-substituted azepane), 4-substituted variants can probe the ATP binding site. | Oncology. |
Pharmacophore Visualization (DOT)
The following diagram illustrates the interaction vectors of the 4-Methylazepan-4-ol scaffold when docked into a theoretical GPCR binding pocket.
Caption: Interaction vectors of 4-Methylazepan-4-ol. The N1 amine anchors the molecule, while C4 substituents probe specific receptor sub-pockets.
Part 2: Synthetic Accessibility & Derivatization
To utilize 4-Methylazepan-4-ol in screening, it must first be synthesized in high purity. The free amine is rarely used directly; it is the "warhead" attached to a diversity element (R-group).
Protocol A: Synthesis via Grignard Addition
This protocol ensures the formation of the quaternary carbon center at position 4.
Reagents:
-
1-Benzylazepan-4-one (Starting Material)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
-
Tetrahydrofuran (THF), anhydrous
-
Palladium on Carbon (Pd/C, 10%)
Step-by-Step Methodology:
-
Nucleophilic Addition: Dissolve 1-benzylazepan-4-one (1.0 eq) in anhydrous THF under
atmosphere. Cool to 0°C. -
Grignard Injection: Dropwise add MeMgBr (1.2 eq) over 30 minutes. The exotherm must be controlled to prevent ring-opening side reactions.
-
Quench: Stir for 2 hours at room temperature. Quench with saturated
solution. -
Extraction: Extract with EtOAc, dry over
, and concentrate to yield 1-benzyl-4-methylazepan-4-ol. -
Deprotection (Hydrogenolysis): Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under
balloon (1 atm) for 12 hours. -
Purification: Filter through Celite. The filtrate contains 4-Methylazepan-4-ol. Isolate as HCl salt for stability.
Synthetic Workflow Diagram (DOT)
Caption: Two-step synthesis of 4-Methylazepan-4-ol from the commercially available ketone precursor.
Part 3: Biological Validation Protocols
Once synthesized, the scaffold must be validated for biological stability and target affinity.
Protocol B: In Vitro Microsomal Stability
Azepanes are secondary amines and are susceptible to N-oxidation or N-dealkylation by Cytochrome P450 enzymes. This assay determines the metabolic half-life (
-
Preparation: Prepare a 10 mM stock of 4-Methylazepan-4-ol (or its N-substituted derivative) in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL). -
Initiation: Add NADPH-regenerating system (Mg
, glucose-6-phosphate, G6PDH, NADP+). Incubate at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .-
Acceptance Criteria:
min indicates acceptable metabolic stability for lead compounds.
-
Protocol C: Sigma-1 Receptor Radioligand Binding
To confirm the scaffold's utility as a
-
Membrane Prep: Use Guinea pig brain homogenates or CHO cells overexpressing human
R. -
Radioligand: [3H]-(+)-Pentazocine (2 nM).
-
Competitor: 4-Methylazepan-4-ol derivative (7 concentrations, 0.1 nM to 10
M). -
Non-Specific Binding: Define using 10
M Haloperidol. -
Incubation: 120 minutes at 37°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Data: Calculate
using the Cheng-Prusoff equation.
Part 4: Fragment-Based Drug Discovery (FBDD) Strategy
4-Methylazepan-4-ol is best utilized as a fragment. Its molecular weight (<150 Da) and defined vector make it an ideal "seed" for growing into larger drugs.
FBDD Workflow Diagram (DOT)
Caption: Fragment-based evolution. The core scaffold is screened, then "grown" via N-substitution to reach nanomolar potency.
References
-
Perreault, S., et al. (2019). "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry.
-
Reymond, J.L., et al. (2023). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology."[1] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." BenchChem Technical Guides.
-
Life Chemicals. (2020). "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." Life Chemicals Blog.
-
University of Manchester. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry.
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Technical Guide: Solubility Profiling of 1-Methylazepan-4-ol
[1]
Executive Summary & Physicochemical Profile
1-Methylazepan-4-ol is a seven-membered heterocyclic amine containing a tertiary nitrogen and a secondary hydroxyl group.[1] Its solubility behavior is governed by its amphiphilic nature : the polar amine and alcohol motifs drive water/alcohol solubility, while the cycloheptane ring provides limited lipophilicity.
Core Physicochemical Data
| Property | Value | Relevance to Solubility |
| CAS Number | 19065-49-7 | Identifier |
| Molecular Weight | 129.20 g/mol | Low MW favors solvent accessibility.[1] |
| Physical State | Viscous Liquid / Low-melting Solid | Miscibility vs. Solubility considerations.[1] |
| Boiling Point | ~205 °C (at 760 mmHg) | High BP requires high-boiling solvents for reflux.[1] |
| LogP (Oct/Wat) | ~0.5 – 0.9 (Predicted) | Amphiphilic. Partitions into both aqueous and organic phases.[1] |
| pKa (Base) | ~9.5 – 10.0 (Tertiary Amine) | Critical: Solubility is highly pH-dependent.[1] |
| H-Bond Donors | 1 (–OH) | Forms strong H-bonds with protic solvents.[1] |
| H-Bond Acceptors | 2 (–N–, –OH) | Accepts H-bonds from water/alcohols.[1] |
Solubility Landscape & Solvent Compatibility
The following data categorizes solvent compatibility based on the compound's Free Base form. Note: The Hydrochloride salt (1-methylazepan-4-ol HCl) exhibits inverted solubility in non-polar solvents.[1]
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility (Free Base) | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong Hydrogen Bonding (Donor/Acceptor).[1] The polar surface area (PSA ~23 Ų) dominates the hydrophobic ring.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dipole-dipole interactions.[1] Preferred solvent for extraction from basic aqueous solutions.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Solvates the polar amine/alcohol groups without H-bond donation. Ideal for nucleophilic substitution reactions.[1] |
| Ethers | THF, 1,4-Dioxane | Good | THF is a superior solvent due to its ability to accept H-bonds from the hydroxyl group.[1] |
| Esters | Ethyl Acetate | Moderate | Soluble, but often less effective than DCM for extraction due to competing polarity. |
| Alkanes | Hexane, Heptane, Pentane | Low / Immiscible | Polarity Mismatch. The compound is too polar to dissolve well in strictly non-polar hydrocarbons. |
| Aromatics | Toluene, Benzene | Moderate | Soluble at elevated temperatures; useful for azeotropic drying. |
Critical Solubility Mechanism
The diagram below illustrates the dual-interaction mechanism that dictates solvent choice.
Figure 1: Mechanistic basis for solvent selection.[1] The polar amine/alcohol groups drive solubility in protic and chlorinated solvents, while the cycloalkane ring is insufficient to solubilize the molecule in hexanes.
Experimental Protocols
As a researcher, you must validate specific solubility limits for your unique application (e.g., crystallization vs. reaction).
Protocol A: Saturation Shake-Flask Method (Quantitative)
Standard: Modified OECD Guideline 105[1]
-
Preparation: Weigh ~100 mg of 1-methylazepan-4-ol into a glass vial.
-
Solvent Addition: Add the target solvent in small aliquots (e.g., 50 µL) at a controlled temperature (25 °C).
-
Equilibration: Vortex vigorously for 10 minutes. If the solid/liquid dissolves completely, add more compound until saturation is observed (turbidity or undissolved oil droplets).
-
Agitation: Place in a shaking incubator for 24 hours.
-
Analysis: Centrifuge to separate phases. Analyze the supernatant via HPLC-UV (low wavelength, ~210 nm) or GC-FID to determine exact concentration.[1]
Protocol B: pH-Dependent Extraction (Purification Strategy)
Because 1-methylazepan-4-ol is a base (pKa ~9.5), its solubility can be toggled using pH.[1] This is the primary method for purification without chromatography.[1]
Workflow Logic:
-
Acid Phase (pH < 4): The Nitrogen is protonated (
).[1] The molecule becomes an ionic salt, highly soluble in water and insoluble in organics. -
Base Phase (pH > 11): The Nitrogen is deprotonated (Free Base).[1] The molecule becomes lipophilic, soluble in DCM/EtOAc.
Figure 2: Acid-Base extraction workflow utilizing the pKa switch of the azepane nitrogen.[1]
Applications in Process Chemistry[1]
Reaction Solvent Selection
-
Nucleophilic Substitutions: Use Acetonitrile or DMF .[1] These dissolve the free base well and enhance reaction rates compared to protic solvents.[1]
-
Reductions (e.g., from Ketone): Use THF or Methanol . The precursor (1-methylazepan-4-one) and the product are both soluble, ensuring a homogeneous reaction.[1]
Crystallization vs. Distillation[1]
-
Free Base: Due to its low melting point and high solubility, the free base is difficult to recrystallize. Vacuum distillation is the preferred purification method (BP ~205°C, requires high vacuum).
-
Salt Formation: If a solid form is required, convert to the Hydrochloride (HCl) or Fumarate salt .
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from [Link][1]
- Org. Process Res. Dev.General Workup for Basic Amines. (Standard Field Practice).
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Retrieved from [Link][1]
Thermochemical Characterization of 4-Methylazepan-4-ol: A Methodological & Predictive Framework
The following guide is structured as a high-level technical whitepaper, designed for researchers requiring rigorous thermochemical characterization of 4-Methylazepan-4-ol .
Executive Summary & Structural Context[1][2][3][4][5][6]
4-Methylazepan-4-ol (C
The thermochemical profile of this molecule is critical for drug development, particularly in the synthesis of Pim kinase inhibitors and serotonin receptor ligands. However, specific experimental values (Enthalpy of Formation, Heat of Fusion) are absent from public registries (NIST, PubChem).
This guide provides a predictive baseline derived from group additivity theory and details the exact experimental protocols required to generate publication-grade thermochemical data.
Structural Dynamics
The azepane ring is conformationally mobile, existing primarily in twist-chair and twist-boat forms. The 4-position gem-disubstitution (Methyl/Hydroxyl) introduces specific transannular interactions that influence thermodynamic stability.
Figure 1: Structural causality flow. The gem-dimethyl effect (Thorpe-Ingold) is weaker in 7-membered rings than in 3-membered rings, but the Me/OH substitution still restricts the conformational landscape compared to the parent azepane.
Predictive Thermochemistry (Calculated Baseline)
In the absence of empirical data, we apply Benson’s Group Additivity Method to estimate the standard Enthalpy of Formation (
Estimated Thermodynamic Parameters
| Property | Predicted Value | Method/Basis |
| Molecular Weight | 129.20 g/mol | Standard Atomic Weights |
| Group Additivity (C-C, C-N, C-O, O-H groups) | ||
| Boiling Point | Adapted from Azepane ( | |
| LogP | Computed (XLogP3) | |
| H-Bond Donors | 2 | (NH, OH) |
| H-Bond Acceptors | 2 | (N, O) |
Critical Note: Commercial samples often appear as a "red oil" or low-melting solid. This discoloration indicates oxidation or trace impurities (likely magnesium salts from Grignard synthesis). Do not perform calorimetry on "red oil" samples. Purification via recrystallization of the hydrochloride salt is mandatory before measurement.
Experimental Determination Protocols
To establish the "Gold Standard" values, you must isolate the pure free base or a stable salt and perform the following workflows.
Protocol A: Combustion Calorimetry (Static Bomb)
Objective: Determine the Energy of Combustion (
-
Instrument: Isoperibol or Static Bomb Calorimeter (e.g., Parr 6200).
-
Sample Requirement: >1.0 g of crystalline solid (purity >99.9% by DSC).
Step-by-Step Methodology:
-
Pelletization: Press the purified 4-methylazepan-4-ol into a pellet. If liquid/viscous, encapsulate in a weighed Mylar or gelatin capsule of known calorific value.
-
Bomb Preparation:
-
Add 1.0 mL of deionized water to the bomb (to absorb NO
and form HNO ). -
Charge with 3.0 MPa (30 atm) of high-purity Oxygen (99.995%).
-
-
Ignition & Measurement: Fire the bomb. Record temperature rise (
) with thermistor resolution K. -
Wash & Titrate (The Nitrogen Correction):
-
Crucial Step: Unlike simple hydrocarbons, this amine produces N
and traces of HNO /HNO . -
Wash the bomb interior with water.
-
Titrate the washings with 0.1 M NaOH to quantify total acid formed.
-
Correction: Subtract the heat of formation of aqueous HNO
(59.7 kJ/mol) from the total heat observed.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Atmosphere: 50 mL/min Nitrogen purge.
Workflow:
-
Encapsulation: Seal 2–5 mg of sample in an aluminum pan (hermetic seal recommended due to hygroscopicity).
-
Cycle:
-
Equilibrate at -80°C.
-
Ramp 10°C/min to 150°C.
-
-
Analysis:
-
Integrate the melting endotherm to find
. -
Purity Calculation: Use the Van’t Hoff plot (
vs. ) derived from the melting peak shape. This is the only acceptable method to certify the 99.9% purity required for Protocol A.
-
Protocol C: Vapor Pressure (Knudsen Effusion)
Objective: Determine Enthalpy of Sublimation/Vaporization (
-
Method: Transpiration method or Knudsen Effusion Mass Spectrometry (KEMS).
-
Logic:
.
Visualization of Characterization Workflow
The following diagram illustrates the logical dependency of the experiments. You cannot calculate the Gas Phase Enthalpy without the Crystal Energy (Fusion) and the Combustion data.
Figure 2: Integrated workflow for thermodynamic characterization. Note that DSC serves as the "Gatekeeper" for combustion calorimetry.
Applications in Drug Development[1]
Understanding the thermochemistry of 4-Methylazepan-4-ol allows for:
-
Polymorph Screening: The
value indicates the lattice energy. Higher lattice energies correlate with lower solubility but higher physical stability in solid dosage forms. -
Reaction Safety: In scale-up synthesis (e.g., Grignard addition), knowing the heat capacity (
) and heat of reaction prevents thermal runaways. -
LogP Validation: The experimental heat of vaporization correlates with lipophilicity, refining computational LogP models for blood-brain barrier penetration (crucial for CNS-active azepanes).
References
-
Combustion Calorimetry Standards
-
Coelho, J. A., et al. "Thermochemistry of Nitrogen-Containing Heterocycles." Journal of Chemical & Engineering Data.
-
-
Azepane Conformational Analysis
-
Ribeiro, D. S., & Rittner, R. "The role of hyperconjugation in the conformational analysis of methylheterocyclohexanes." Journal of Organic Chemistry, 2003.
-
-
Synthesis & Properties (Patent Literature)
-
"Pyrazol-4-yl-heterocyclyl-carboxamide compounds." (Describes 4-methylazepan-4-ol as an intermediate). Google Patents.
-
-
Calorimetric Methodology
-
"Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter." ASTM D240.
-
Literature review of 1-methylazepan-4-ol research
Advanced Synthesis, Physicochemical Profiling, and Medicinal Applications
Executive Summary
The 1-methylazepan-4-ol scaffold (CAS: 19065-49-7) represents a critical seven-membered nitrogen heterocycle in medicinal chemistry. As a homolog of 1-methylpiperidin-4-ol, it serves as a strategic bioisostere, offering altered conformational flexibility and lipophilicity profiles for drug candidates targeting the Central Nervous System (CNS) and histamine receptors.
This technical guide provides a rigorous analysis of the compound's synthesis, specifically focusing on the ring-expansion methodologies required to access the azepane core from piperidine precursors. It further details the downstream applications of 1-methylazepan-4-ol, including its role as a key intermediate in the synthesis of Azelastine and its utility in Mitsunobu coupling reactions for library generation.
Physicochemical Profile
Understanding the fundamental properties of the scaffold is essential for reaction planning and purification.
| Property | Value | Notes |
| IUPAC Name | 1-methylazepan-4-ol | Also known as 4-hydroxy-N-methylhexamethyleneimine |
| CAS Number | 19065-49-7 | Free Base |
| CAS (HCl Salt) | 19869-42-2 | Common storage form |
| Molecular Formula | C7H15NO | - |
| Molecular Weight | 129.20 g/mol | - |
| pKa (Predicted) | ~9.5 | Basic nitrogen center; requires basic workup |
| Boiling Point | 95–100 °C (at 10 mmHg) | Hygroscopic oil as free base |
| Solubility | High in MeOH, EtOH, CHCl3 | Moderate water solubility due to amine/alcohol functionality |
Synthetic Methodologies
The synthesis of 1-methylazepan-4-ol is not typically achieved by direct cyclization but rather by ring expansion of readily available 6-membered rings. The most robust pathway involves the Buchner-Curtius-Schlotterbeck reaction.
Core Synthesis: Ring Expansion & Reduction
This two-step protocol transforms commercially available 1-methyl-4-piperidone into the target azepanol.
Step 1: Ring Expansion to 1-Methylazepan-4-one
-
Precursor: 1-Methyl-4-piperidone (CAS: 1445-73-4).[1]
-
Reagent: Diazomethane (
) or Trimethylsilyldiazomethane ( ). -
Mechanism: Nucleophilic attack of the diazo carbon on the ketone, followed by nitrogen expulsion and 1,2-migration of the alkyl group.[2]
Protocol (Caution: Diazomethane is explosive):
-
Setup: Flame-dried glassware, inert atmosphere (
), and a blast shield. -
Reagent Generation: Generate diazomethane in situ from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) into a cold ether solution.
-
Addition: Add the etherial diazomethane solution dropwise to a stirred solution of 1-methyl-4-piperidone in methanol at -10°C.
-
Monitoring: Monitor by TLC or GC-MS. The reaction typically yields a mixture of the desired 7-membered ketone (major) and epoxide byproducts (minor).
-
Workup: Quench excess diazomethane with acetic acid. Concentrate under reduced pressure.
-
Purification: Distillation under reduced pressure is required to separate the ketone from polymeric side products.
Step 2: Reduction to 1-Methylazepan-4-ol
-
Reagent: Sodium Borohydride (
). -
Solvent: Methanol or Ethanol.
Protocol:
-
Dissolve 1-methylazepan-4-one (1.0 eq) in Methanol (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add
(1.1 eq) portion-wise over 15 minutes to control hydrogen evolution. -
Stir at Room Temperature (RT) for 2 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) x3.
-
Drying: Dry over
, filter, and concentrate. -
Yield: Quantitative conversion is often observed. The product is a racemic mixture of (R) and (S) enantiomers.
Stereochemical Control: Enzymatic Resolution
For drug development requiring enantiopurity, chemical reduction yields a racemate. Kinetic Resolution using lipases is the industry standard for this scaffold.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL).
-
Acyl Donor: Vinyl acetate.
-
Outcome: The lipase selectively acetylates one enantiomer (typically the (R)-enantiomer), leaving the (S)-alcohol unreacted.
-
Separation: The resulting ester and alcohol can be separated via column chromatography.
Visualization: Synthesis Workflow
The following diagram illustrates the ring expansion and reduction pathway, including the stereochemical resolution branch.
Figure 1: Synthetic route from piperidone precursor to enantiopure azepanol via ring expansion and enzymatic resolution.[3][4][5]
Medicinal Chemistry Applications
Case Study: Azelastine Synthesis
Azelastine (an antihistamine) utilizes the 1-methylazepan-4-one intermediate.[6][7][8][9] The synthesis demonstrates the reactivity of the C4 ketone.
-
Mechanism: The ketone undergoes condensation with benzoyl hydrazine to form a hydrazone, which is subsequently reduced and coupled with a phthalazine derivative.
-
Significance: This validates the azepane ring as a stable, drug-like scaffold capable of enduring harsh reaction conditions (reflux, strong reducing agents).
Functionalization: Mitsunobu Coupling
The hydroxyl group at the C4 position is a prime handle for derivatization. The Mitsunobu reaction allows for the inversion of configuration (if chiral) and the introduction of complex nucleophiles (phenols, azoles, imides).
Standard Protocol for 1-Methylazepan-4-ol Coupling:
-
Reagents: Triphenylphosphine (
, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Nucleophile (e.g., Indazole, Phenol, 1.0 eq). -
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve 1-methylazepan-4-ol and
in THF under . -
Cool to 0°C.
-
Add the Nucleophile.[2]
-
Add DIAD dropwise (maintain temp < 5°C).
-
Warm to RT and stir overnight.
-
-
Purification: The basic nitrogen allows for an Acid-Base Extraction workup, removing the neutral Triphenylphosphine oxide (TPPO) byproduct, which is a common pain point in Mitsunobu reactions.
Figure 2: Mitsunobu coupling mechanism for derivatizing 1-methylazepan-4-ol.
References
-
LookChem. (n.d.). 1-Methylazepan-4-one Product Information and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from
-
Ambeed. (n.d.). Mitsunobu Reaction Protocol for 1-Methylazepan-4-ol. Retrieved from
-
Google Patents. (2012). CN102391253A - Synthetic technology of azelastine hydrochloride.[7] Retrieved from
-
Organic Syntheses. (n.d.). General Procedures for Diazomethane Ring Expansion. Retrieved from
Sources
- 1. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [patents.google.com]
- 8. Products [chemicea.com]
- 9. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Purification Strategies for 4-Methylazepan-4-ol
This Application Note is designed for organic chemists and process development scientists. It addresses the specific challenges of purifying 4-Methylazepan-4-ol , a seven-membered heterocyclic tertiary amino-alcohol.
Executive Summary & Chemical Context
4-Methylazepan-4-ol presents a unique purification challenge due to its amphiphilic nature. It contains a secondary amine (basic, pKa ~10-11) and a tertiary alcohol (polar, H-bond donor/acceptor) on a flexible seven-membered ring.
-
The Challenge: The molecule is highly water-soluble, making standard aqueous extraction difficult. Furthermore, if synthesized via Grignard or Organolithium addition to azepan-4-one, the resulting alkoxide tends to chelate magnesium or lithium salts, forming stable complexes that resist standard partitioning.
-
The Solution: This guide prioritizes a "Catch-and-Release" strategy using pH manipulation and specific solvent systems (DCM/IPA) to break metal chelates and isolate the free base, followed by salt formation for final polishing.
Impurity Profile & Synthesis Context
To purify effectively, one must understand the source of impurities. Assuming the standard synthesis route—nucleophilic addition of methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) to N-protected azepan-4-one—the crude mixture likely contains:
| Impurity Type | Source | Physicochemical Behavior |
| Magnesium/Lithium Salts | Reagents (Grignard/MeLi) | Forms "sticky" emulsions; chelates the product. |
| Unreacted Ketone | Azepan-4-one (Starting Material) | Less polar; removable via acid wash. |
| Dehydration Products | 4-Methyl-2,3,6,7-tetrahydro-1H-azepine | Non-polar alkene formed by acid-catalyzed elimination. |
| N-Protecting Groups | Benzyl (Bn) or Boc residues | Lipophilic; requires specific deprotection steps. |
Protocol A: Quenching & Isolation (Breaking the Chelate)
Rationale: Direct acidification of the reaction mixture can cause exotherms that lead to elimination of the tertiary alcohol (dehydration). A buffered quench is required.
Step-by-Step Methodology
-
Cooling: Cool the reaction mixture (THF or Ether) to 0°C.
-
The Fieser Quench (Preferred): For every x grams of LiAlH₄ or moles of Grignard used, add sequentially:
-
x mL Water (Caution: Exothermic)
-
x mL 15% Aqueous NaOH
-
3x mL Water[1]
-
-
Agitation: Stir vigorously for 30 minutes at room temperature. The aluminum or magnesium salts should precipitate as a granular white solid, not a slime.
-
Filtration: Filter through a pad of Celite®. Wash the pad with THF.
-
Concentration: Remove volatiles under reduced pressure to obtain the crude oil.
Critical Note: If the salts remain gelatinous (common with azepanes), use a saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution. Stir the crude organic mixture with Rochelle's solution for 2–4 hours. The tartrate binds Mg²⁺ more strongly than the amino-alcohol, releasing your product into the organic phase.
Protocol B: The "Golden Path" Purification (Acid-Base Extraction)
Rationale: This protocol exploits the basicity of the secondary amine. Since the product is an amino-alcohol, it is prone to water solubility. Standard diethyl ether extractions often fail. We utilize a DCM/Isopropanol system to increase the distribution coefficient (
Workflow Diagram
The following logic gate illustrates the separation of the amine from neutral impurities.
Figure 1: Acid-Base extraction workflow specifically tuned for polar amines. The use of DCM:IPA (3:1) is the critical modification.
Detailed Procedure
-
Dissolution: Dissolve the crude residue in 1M HCl (approx. 10 mL per gram of crude). Check that pH < 2.
-
Lipophilic Wash: Extract the aqueous acidic solution twice with Ethyl Acetate (EtOAc).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or KOH until pH > 12.
-
Observation: The solution may become cloudy as the free amine oils out.
-
-
Extraction (The Critical Step): Extract the aqueous layer three times using a mixture of Dichloromethane (DCM) and Isopropanol (IPA) in a 3:1 ratio .
-
Why IPA? Pure DCM is often insufficient to pull highly polar amino-alcohols from water. IPA acts as a phase-transfer cosolvent, increasing the solubility of the polar amine in the organic layer.
-
-
Drying: Dry combined organics over Sodium Sulfate (
)—avoid Magnesium Sulfate if the product is sensitive to Lewis acids—and concentrate in vacuo.
Protocol C: Chromatographic Purification (If Required)
If the acid-base extraction yields <95% purity, Flash Column Chromatography is necessary.
-
Stationary Phase: Silica Gel 60.[5]
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (
). -
Gradient: Start at 95:5:0.5 and ramp to 90:10:1.
Why Ammonium Hydroxide?
Amino-alcohols interact strongly with the acidic silanol groups (
Alternative: SCX Catch-and-Release
For small scale (<1g), Strong Cation Exchange (SCX) cartridges are superior to silica.
-
Load: Dissolve crude in MeOH and load onto SCX cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities).
-
Elute: Flush with 2M Ammonia in Methanol. The ammonia displaces the product from the sulfonic acid resin.
-
Finish: Evaporate solvent to yield pure free base.
Protocol D: Final Polishing (Crystallization)
Oils are difficult to handle and weigh. Converting 4-methylazepan-4-ol to a crystalline salt is recommended for long-term storage.
Hydrochloride Salt Formation[5]
-
Dissolve the purified free base in a minimum amount of dry Ethanol or Diethyl Ether.
-
Add 2M HCl in Diethyl Ether dropwise at 0°C.
-
A white precipitate should form immediately.
-
If oiling occurs, add a few drops of Acetone and scratch the glass to induce nucleation.
-
Filter the solid and dry under high vacuum.
Data Summary for Identification
| Parameter | Expected Value/Range | Notes |
| Physical State | Viscous Oil (Free Base) / White Solid (HCl Salt) | Hygroscopic (store in desiccator). |
| 1H NMR (CDCl3) | Methyl singlet at ~1.2 ppm | Diagnostic for C4-Methyl. |
| Solubility | Water, MeOH, DCM, DMSO | Insoluble in Hexanes/Heptane. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for interpreting NMR of purified hygroscopic amines).
-
Biotage Application Note. (2023). Strategies for Flash Chromatography of Polar Amines.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
Using 4-Methylazepan-4-OL as a precursor in organic synthesis
Application Note: 4-Methylazepan-4-ol as a Strategic Precursor in High-Fsp³ Drug Design
Executive Summary
4-Methylazepan-4-ol represents a high-value "sp³-rich" scaffold in modern medicinal chemistry. Unlike the more common 1-methylazepan-4-ol (where the methyl is on the nitrogen), this precursor features a gem-disubstituted quaternary center at C4 . This structural motif serves two critical functions in drug design:
-
Conformational Locking: The gem-dimethyl-like effect restricts the flexibility of the seven-membered ring, potentially reducing the entropic penalty of binding.
-
Metabolic Blocking: The C4 position of azepanes is a common site for oxidative metabolism (CYP450). Substitution with a methyl and hydroxyl group effectively blocks this metabolic soft spot.
This guide details the synthesis of this precursor from azepan-4-one, its handling, and its application in divergent synthesis workflows.
Chemical Profile & Structural Clarification
CRITICAL WARNING: Do not confuse 4-Methylazepan-4-ol (Tertiary alcohol, C-Methyl) with 1-Methylazepan-4-ol (Secondary alcohol, N-Methyl).
| Feature | 4-Methylazepan-4-ol (Target) | 1-Methylazepan-4-ol (Common Imposter) |
| Structure | C4-Methyl, C4-Hydroxyl | N1-Methyl, C4-Hydroxyl |
| Alcohol Type | Tertiary (3°) | Secondary (2°) |
| CAS (HCl Salt) | 91774-53-7 | 19869-42-2 (Ketone precursor) |
| CAS (N-Boc) | 878631-04-0 | N/A |
| Primary Reactivity | Ring Functionalization, Ritter Rxn | N-alkylation, Oxidation |
| Key Use | Scaffold / Quaternary Center | Solubilizing Group |
Synthesis Protocol: The Grignard Installation
The most robust route to 4-Methylazepan-4-ol is the nucleophilic addition of methylmagnesium bromide to N-Boc-azepan-4-one . Direct addition to the unprotected amine is possible but results in lower yields due to N-magnesiation and solubility issues.
Reagents:
-
Starting Material: tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one).
-
Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Saturated aq. Ammonium Chloride (
) or Rochelle's Salt.
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Charge with N-Boc-azepan-4-one (10.0 mmol, 2.13 g) and dissolve in anhydrous THF (50 mL).
-
Cool the solution to -78 °C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent enolization and side reactions.
-
-
Nucleophilic Addition:
-
Add MeMgBr (12.0 mmol, 4.0 mL of 3M solution) dropwise via the addition funnel over 20 minutes.
-
Observation: A white precipitate may form (magnesium alkoxide).
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
-
Quench & Workup (The "Emulsion Killer" Method):
-
Critical Step: Tertiary alkoxides can be sticky. Quench by adding saturated Rochelle’s salt solution (Potassium sodium tartrate, 30 mL) dropwise at 0 °C.
-
Stir vigorously at room temperature for 1 hour until two clear layers form.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude product is usually sufficiently pure (>95%). If needed, purify via flash chromatography (Hexanes/EtOAc, 80:20).
-
Yield Target: >85% as a viscous oil or low-melting solid.
-
-
Deprotection (Optional - to generate Free Amine):
-
Dissolve intermediate in 4M HCl in Dioxane . Stir 2h at RT.
-
Precipitate with diethyl ether to collect 4-Methylazepan-4-ol Hydrochloride (White solid).
-
Strategic Applications & Workflows
Once synthesized, the 4-Methylazepan-4-ol scaffold acts as a divergence point. The tertiary alcohol is sterically hindered, making it resistant to accidental acylation, but it can be exploited for specific transformations.
Workflow Visualization
Figure 1: Divergent synthesis pathways starting from the ketone precursor.[1] The tertiary alcohol "Hub" allows access to fluorinated, amidated, and unsaturated derivatives.
Detailed Application Protocols
Application A: Synthesis of 4-Fluoro-4-methylazepane (Metabolic Blocking)
Replacing the -OH with -F creates a metabolically stable isostere.
-
Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
-
Conditions: Dissolve N-Boc-4-methylazepan-4-ol in DCM at -78 °C . Add DAST (1.5 eq). Warm to RT.
-
Note: Elimination to the alkene is the major competing side reaction. Keep temperature low and reaction time short.
Application B: Ritter Reaction (Access to Tertiary Amines)
Direct conversion of the tertiary alcohol to an acetamide, useful for peptidomimetics.
-
Reagent: Acetonitrile (Solvent/Reactant) +
(Catalytic). -
Protocol: Dissolve alcohol in Acetonitrile. Add conc.
dropwise at 0 °C. -
Mechanism: Formation of the tertiary carbocation at C4, trapped by the nitrile nitrogen.
-
Result: N-(4-methylazepan-4-yl)acetamide.
Application C: Fragment-Based Drug Discovery (FBDD)
The free amine (HCl salt) is used in
-
Example: Coupling to 4-chloropyrimidine.
-
Base: DIPEA (3.0 eq) is required to neutralize the HCl salt and scavenge the leaving group.
-
Solvent: DMF or NMP (high boiling, polar) at 100 °C.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard) | Enolization of ketone | Ensure temperature is -78 °C during addition. Add |
| Elimination Product | Acidic workup or heat | Avoid strong acids during workup. Use Rochelle's salt. Do not heat >40 °C during rotovap. |
| Sticky Residue | Magnesium chelation | Extend stirring time with Rochelle's salt (at least 1 hour). |
| NMR Confusion | Rotamers | N-Boc groups on 7-membered rings often show broad/split peaks in NMR at RT. Run NMR at 50 °C to coalesce signals. |
References
-
Synthesis of Azepan-4-ones: Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. National Institutes of Health (NIH). Link
-
Grignard Reaction Mechanisms: Reaction of Grignard Reagents With Esters and Ketones.[2][3] Master Organic Chemistry. Link
-
Commercial Availability & Properties: 4-methylazepan-4-ol hydrochloride Product Page. EnamineStore.[4] Link
-
Medicinal Chemistry Applications: Pharmaceutical significance of azepane based motifs for drug discovery.[5][6][7] European Journal of Medicinal Chemistry. Link
-
Related Precursors: tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate.[8] MolCore. Link
Sources
- 1. Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EnamineStore [enaminestore.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. molcore.com [molcore.com]
Application Note: 4-Methylazepan-4-ol as a Strategic Building Block
Executive Summary
The 4-methylazepan-4-ol scaffold represents a high-value "privileged structure" for modern drug discovery. While 5- and 6-membered rings (pyrrolidines and piperidines) dominate pharmaceutical libraries, the 7-membered azepane ring offers unique topological properties. It bridges the gap between rigid small rings and flexible macrocycles, allowing for distinct binding vectors in enzyme active sites and G-protein coupled receptors (GPCRs).
This guide focuses on the 4-methylazepan-4-ol core, which introduces a quaternary carbon center at the C4 position. This structural feature serves two critical functions:
-
Conformational Locking: The gem-disubstitution (methyl + hydroxyl) restricts the flexible azepane ring into specific low-energy conformations (often twist-chair), reducing the entropic penalty upon protein binding.
-
The "Magic Methyl" Effect: The addition of the methyl group can significantly alter solubility (logP) and metabolic stability without dramatically changing the overall molecular volume, often leading to "activity cliffs" in SAR studies.
Strategic Synthesis Protocol
The most robust route to 4-methylazepan-4-ol utilizes a nucleophilic addition to a ketone strategy. While Ring-Closing Metathesis (RCM) is popular for de novo azepane construction, the Grignard addition to a commercially available N-protected azepan-4-one is preferred for scalability and reproducibility.
Core Protocol: Grignard Addition with Organocerium Optimization
Rationale: Simple Grignard addition (MeMgBr) to azepan-4-ones can suffer from side reactions like enolization (acting as a base rather than a nucleophile). To mitigate this, we employ anhydrous Cerium(III) Chloride (Luche-type conditions), which enhances the nucleophilicity of the organometallic reagent while suppressing basicity.
Materials:
-
Substrate: tert-Butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one) [CAS: 188975-88-4].
-
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).
-
Additive: Cerium(III) chloride (anhydrous). Note: Commercial CeCl3 heptahydrate must be dried rigorously.
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Drying CeCl3 (Critical Step):
-
Place CeCl3·7H2O (1.5 equiv) in a flame-dried Schlenk flask.
-
Heat to 140°C under high vacuum (<0.1 mmHg) for 4 hours with stirring. The white powder should become fine and free-flowing.
-
Cool to room temperature (RT) under Argon.
-
-
Activation:
-
Add anhydrous THF (0.5 M relative to substrate) to the dried CeCl3.
-
Stir at RT for 2 hours to form a milky white suspension.
-
Cool the suspension to -78°C (Dry ice/acetone bath).
-
-
Organometallic Formation:
-
Add MeMgBr (1.5 equiv) dropwise to the cold CeCl3 suspension.
-
Stir at -78°C for 1 hour. This forms the organocerium species.
-
-
Substrate Addition:
-
Dissolve N-Boc-azepan-4-one (1.0 equiv) in minimum anhydrous THF.
-
Add the ketone solution dropwise to the organocerium mixture at -78°C.
-
Process Control: Monitor by TLC (30% EtOAc/Hexane). The ketone spot (UV active) should disappear.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.
-
Validation: 13C NMR should show a quaternary carbon signal ~70-75 ppm.
-
Derivatization & Library Generation[3]
Once the core (1) is synthesized, it serves as a divergent building block. The orthogonal reactivity of the tertiary alcohol (C4) and the secondary amine (N1, after deprotection) allows for rapid library generation.
Workflow Diagram
Figure 1: Divergent synthesis workflow starting from the azepan-4-one precursor.
Protocol 2: N-Functionalization (Reductive Amination)
For CNS-targeted compounds, tertiary amines are often preferred over amides to maintain basicity and improve blood-brain barrier (BBB) penetration.
-
Deprotection: Treat the N-Boc core with 4N HCl in Dioxane (RT, 1h). Remove solvent in vacuo to obtain the HCl salt.
-
Free Basing (Optional but recommended): Pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with sat. NaHCO3.
-
Reductive Amination:
-
Mix Azepane amine (1.0 equiv) and Aldehyde (1.1 equiv) in Dichloromethane (DCM).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and Acetic Acid (1 drop).
-
Stir at RT for 12h.
-
Result: N-alkylated 4-methylazepan-4-ol derivatives.
-
Medicinal Chemistry Applications
Case Study: Sigma-1 Receptor Ligands
Azepane derivatives have shown high affinity for Sigma-1 receptors, which are targets for neuropathic pain and neurodegenerative disorders. The 4-methyl-4-hydroxy motif mimics the binding profile of haloperidol metabolites but with a distinct scaffold.
-
Design Logic: The hydrophobic methyl group occupies a specific lipophilic pocket (L2), while the hydroxyl group can engage in H-bonding with Tyr103 or Asp126 in the receptor site.
-
SAR Insight: Increasing the bulk at C4 (e.g., Ethyl vs Methyl) often decreases affinity due to steric clash, making the Methyl variant the "Goldilocks" substituent.
Case Study: Peptidomimetics (Beta-Turn Inducers)
The 7-membered ring is conformationally more flexible than proline but can be locked. Incorporating 4-methylazepan-4-ol into a peptide backbone (via the amine and a carboxylate attached at C3 or C5) forces the peptide chain into a reverse turn (Beta-turn), stabilizing secondary structures critical for protein-protein interaction (PPI) inhibitors.
Structural Activity Relationship (SAR) Logic
Figure 2: SAR Logic demonstrating how specific structural features translate to biological utility.
Analytical Data & QC
For the synthesized N-Boc-4-methylazepan-4-ol :
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR | Singlet ~1.20 ppm (3H) | The C4-Methyl group. Distinct from Boc-methyls (~1.45 ppm). |
| 13C NMR | Peak at ~70-75 ppm | Quaternary Carbon (C-OH). Disappearance of C=O (~210 ppm). |
| LC-MS | [M+H]+ or [M+Na]+ | Mass confirmation. Note: Tertiary alcohols often dehydrate in MS source ([M-18]). |
| IR | Broad band ~3400 cm-1 | O-H stretch. Absence of C=O stretch (~1700 cm-1 for ketone). |
References
-
BenchChem. (2025).[1][3] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from
-
ACS Publications. (2025).[4] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Retrieved from [3]
-
ResearchGate. (2025). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from
-
Organic Chemistry Frontiers. (2025). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition. Retrieved from
-
National Institutes of Health (NIH). (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars. PMC. Retrieved from
-
Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (Vol. 96, pp. 511-527). Retrieved from
Sources
Application Note: High-Performance TLC Visualization of 1-Methylazepan-4-ol for Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive framework for the effective visualization of 1-methylazepan-4-ol, a saturated heterocyclic amine-alcohol, using Thin-Layer Chromatography (TLC). Due to its lack of a UV-absorbing chromophore, direct visualization of 1-methylazepan-4-ol is not feasible. This application note details robust and reliable protocols employing chemical staining techniques, specifically potassium permanganate, Dragendorff's reagent, and iodine vapor. The underlying chemical principles, detailed step-by-step methodologies, and comparative analysis of these methods are presented to empower researchers, scientists, and drug development professionals in achieving sensitive and reproducible TLC analysis for this and structurally related compounds.
Introduction: The Visualization Challenge
1-Methylazepan-4-ol is a key building block in the synthesis of various pharmaceutical compounds. Monitoring its presence and purity during reaction progress and in final products is critical. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for this purpose[1]. However, the molecular structure of 1-methylazepan-4-ol, being a saturated aliphatic compound, lacks a conjugated system of pi-electrons. Consequently, it does not absorb ultraviolet (UV) light at standard wavelengths (254 nm or 365 nm), rendering it invisible on TLC plates that use a fluorescent indicator[2][3].
To overcome this limitation, post-chromatographic derivatization, or staining, is employed. This involves a chemical reaction between the analyte on the TLC plate and a specific reagent, resulting in a colored product that is visible to the naked eye[2]. This guide provides a detailed exposition of three highly effective staining methods tailored for the functional groups present in 1-methylazepan-4-ol: a tertiary amine and a secondary alcohol.
Foundational Principles: TLC for Polar Amines
The successful separation of 1-methylazepan-4-ol hinges on the careful selection of the stationary and mobile phases.
Stationary Phase Selection
Standard silica gel (SiO₂) plates are the stationary phase of choice for this application. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups[4]. These groups can engage in strong hydrogen bonding and dipole-dipole interactions with polar analytes. The basic tertiary amine and the polar hydroxyl group of 1-methylazepan-4-ol will interact with the acidic silanol groups, leading to its retention on the stationary phase[5].
Mobile Phase Optimization
The mobile phase, or eluent, must be optimized to achieve a suitable retention factor (Rf) for 1-methylazepan-4-ol, ideally between 0.2 and 0.5 for clear separation. Given the polar nature of the analyte, a relatively polar mobile phase is required to move the compound up the plate[6].
A common issue with the TLC of basic compounds like amines on silica is "tailing" or "streaking," where the spot elongates rather than remaining compact. This is due to strong, sometimes irreversible, interactions with the acidic silica gel. To mitigate this, a small amount of a basic modifier is often added to the mobile phase[5]. This modifier, typically triethylamine (TEA) or ammonium hydroxide, competes with the analyte for the active sites on the silica, resulting in more symmetrical spots.
Recommended Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) with a small percentage of triethylamine (TEA) is highly effective. A starting point for optimization would be a ratio of 95:5:0.5 (DCM:MeOH:TEA) . The polarity can be increased by raising the proportion of methanol if the Rf value is too low.
Workflow for TLC Analysis and Visualization
The overall process from sample preparation to final analysis is outlined below.
Caption: General workflow for the TLC analysis of 1-methylazepan-4-ol.
Detailed Visualization Protocols
Safety Precaution: All staining procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn[7][8].
Method 1: Potassium Permanganate (KMnO₄) Stain
This is a highly effective and universal stain for compounds that can be oxidized[2]. Both the secondary alcohol and the tertiary amine in 1-methylazepan-4-ol are susceptible to oxidation by the strong oxidizing agent, potassium permanganate.
-
Mechanism of Action: The permanganate ion (MnO₄⁻), which is deep purple, is reduced to manganese dioxide (MnO₂), a brown precipitate, upon reaction with an oxidizable compound. This results in the appearance of a yellow to brown spot on a purple or pink background[2]. The background color will eventually fade to brown upon heating or exposure to air.
-
Sensitivity: High.
-
Destructive: Yes, this is a destructive technique.
Protocol:
-
Reagent Preparation:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% sodium hydroxide (NaOH) solution[2]. Store the solution in a dark bottle in a cool place. The solution is stable for several months.
-
-
Staining Procedure:
-
After developing and thoroughly drying the TLC plate, briefly dip it into the permanganate solution using forceps.
-
Immediately remove the plate and wipe the excess reagent from the back with a paper towel.
-
Yellow-brown spots against a purple background will appear almost instantly for reactive compounds[9].
-
Gentle heating with a heat gun may be required to visualize less reactive compounds and to improve the contrast between the spots and the background[2]. Be cautious not to overheat, which can cause the entire plate to turn brown.
-
Circle the spots with a pencil immediately, as the background color will change over time.
-
Method 2: Dragendorff's Reagent
Dragendorff's reagent is a classic colorimetric reagent used for the detection of alkaloids and other nitrogen-containing compounds, particularly tertiary amines[10].
-
Mechanism of Action: The active component of Dragendorff's reagent is potassium tetraiodobismuthate(III) (K[BiI₄]). In an acidic medium, the tertiary amine of 1-methylazepan-4-ol is protonated to form a quaternary ammonium cation. This cation then forms an ion pair with the large [BiI₄]⁻ anion, which precipitates as a colored complex on the TLC plate[10][11][12]. The resulting spots are typically orange to reddish-brown.
-
Sensitivity: Moderate to High.
-
Destructive: Yes.
Protocol:
-
Reagent Preparation (Munier Modification):
-
Solution A: Dissolve 0.85 g of bismuth(III) nitrate pentahydrate in a mixture of 10 mL of glacial acetic acid and 40 mL of deionized water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of deionized water.
-
Store these two solutions separately in dark bottles. They are stable for several months.
-
Working Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water[8][13].
-
-
Staining Procedure:
-
Spray the developed and dried TLC plate evenly with the working solution of Dragendorff's reagent until the plate is moist.
-
Orange to reddish-brown spots will appear against a pale yellow background, often without heating.
-
Document the results promptly, as the color intensity may change over time.
-
Method 3: Iodine (I₂) Vapor
Iodine vapor is a simple, general, and semi-destructive visualization method that is effective for a wide range of organic compounds[2].
-
Mechanism of Action: Iodine vapor adsorbs onto the surface of the TLC plate and the analyte spots. The visualization is based on the formation of weak charge-transfer complexes between iodine and the organic molecules. These complexes are typically brown or yellow[2]. While iodine is known to have a high affinity for aromatic and unsaturated compounds, it can also visualize many saturated compounds, including amines[9].
-
Sensitivity: Moderate.
-
Semi-Destructive: The iodine will eventually sublime off the plate, and the spots will fade. This allows for the possibility of using a second, permanent stain afterward[2][14].
Protocol:
-
Reagent Preparation:
-
Staining Procedure:
-
Place the developed and dried TLC plate inside the iodine chamber and close the lid.
-
Allow the plate to remain in the chamber until brownish spots appear against a light tan background. This may take anywhere from a few seconds to several minutes[15].
-
Remove the plate and immediately circle the spots with a pencil, as they will begin to fade as the iodine evaporates[9][16].
-
Comparative Summary of Visualization Methods
| Feature | Potassium Permanganate Stain | Dragendorff's Reagent | Iodine Vapor |
| Target Functionality | Oxidizable groups (Alcohols, Amines) | Tertiary Amines, Alkaloids | General Organic Compounds |
| Principle of Detection | Oxidation of analyte, reduction of MnO₄⁻ | Ion-pair formation | Reversible complexation |
| Spot Color | Yellow/Brown on Purple/Pink | Orange/Red-Brown on Yellow | Brown on Tan |
| Sensitivity | High | Moderate to High | Moderate |
| Selectivity | Low (general oxidizing agent) | High for tertiary amines | Low (general purpose) |
| Permanence | Permanent | Permanent | Temporary (fades over time) |
| Ease of Use | Simple dipping procedure | Requires fresh preparation of spray | Very simple, non-contact |
| Safety Concerns | Corrosive, strong oxidizer | Contains heavy metal (Bismuth) | Toxic vapor, handle in fume hood |
Conclusion and Recommendations
For the routine and sensitive detection of 1-methylazepan-4-ol, potassium permanganate staining is the recommended primary method . Its high sensitivity for both the alcohol and tertiary amine functional groups, coupled with the immediate and distinct color change, makes it a robust choice for reaction monitoring and purity assessment.
Dragendorff's reagent serves as an excellent confirmatory stain, offering high selectivity for the tertiary amine moiety. It is particularly useful when analyzing complex mixtures where differentiation from other oxidizable, non-nitrogenous compounds is necessary.
Iodine vapor is a useful preliminary and non-destructive screening tool. Its simplicity and the ability to subsequently apply another stain make it a valuable option in a research and development setting.
By understanding the chemical principles and applying the detailed protocols outlined in this guide, researchers can confidently and accurately visualize 1-methylazepan-4-ol and related compounds, ensuring the integrity and quality of their synthetic and analytical work.
References
- (Authoritative source on TLC principles and st
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). TLC Visualization Reagents. [Link]
-
REACH Devices, LLC. TLC stains. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]
-
Wikipedia. Dragendorff's reagent. [Link]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. [Link]
- (Authoritative source on chrom
- (Authorit
-
ResearchGate. (2014). How does the Dragendorff reagent work for detecting Alkaloids?. [Link]
- (Source on TLC mobile phase selection).
- (Source on detection of arom
-
Carl ROTH GmbH + Co. KG. (2022). Safety Data Sheet: Dragendorff-Munier spray solution. [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
- (Source on Dragendorff stain variability).
-
Raal, A., et al. (2020). Dragendorff's reagent: Historical perspectives and current status of a versatile reagent introduced over 150 years ago at the University of Dorpat, Tartu, Estonia. Pharmazie, 75(7), 299-306. [Link]
- (Source on HPLC mobile phases).
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
- (Source on analysis of heterocyclic amines).
-
Scharlab S.L. material safety data sheet - dragendorff's reagent. [Link]
- (Source on mobile phase selection in chrom
-
University of Rochester. Chromatography: TLC Stains/Dips. [Link]
-
Kato, N., & Ogamo, A. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Science & Justice, 41(4), 239-244. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
AnalytiChem. Safety Data Sheet - Dragendorff's reagent R. [Link]
Sources
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 182.160.97.198:8080 [182.160.97.198:8080]
- 7. epfl.ch [epfl.ch]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. TLC stains [reachdevices.com]
- 16. scribd.com [scribd.com]
Cell-Based Studies Using Terpinen-4-ol: Application Notes and Protocols
A Note on Chemical Identity: Initial searches for "4-Methylazepan-4-OL" did not yield significant data on biological activity suitable for the detailed cell-based application notes requested. However, "Terpinen-4-ol," a structurally distinct monoterpenoid, is the subject of extensive research for its anti-inflammatory, anticancer, and antimicrobial properties. Given the context of the user's request for cell-based study protocols, this guide will focus on Terpinen-4-ol, as it is the scientifically supported compound for such applications.
Introduction to Terpinen-4-ol
Terpinen-4-ol is a naturally occurring monoterpene alcohol and the primary active constituent of tea tree oil (Melaleuca alternifolia). It has garnered significant scientific interest for its broad spectrum of biological activities. In cell-based research, Terpinen-4-ol is investigated for its potential therapeutic applications, which are rooted in its ability to modulate key cellular processes. This document provides detailed protocols for studying the anti-inflammatory and anti-cancer effects of Terpinen-4-ol in vitro.
Chemical Structure of Terpinen-4-ol:
Caption: Chemical structure of Terpinen-4-ol.
Section 1: Anti-Inflammatory Activity of Terpinen-4-ol in Macrophages
This section details the investigation of Terpinen-4-ol's ability to suppress inflammatory responses in a macrophage cell line model. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response.
Principle
Terpinen-4-ol has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with LPS.[1][2] This effect is mediated, in part, by the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3]
Experimental Workflow
Caption: Workflow for investigating the anti-inflammatory effects of Terpinen-4-ol.
Protocol 1.1: Assessment of Cell Viability using MTT Assay
It is crucial to determine the concentrations of Terpinen-4-ol that are non-toxic to the cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
Terpinen-4-ol (≥95% purity)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of Terpinen-4-ol in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of Terpinen-4-ol (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control group (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 1.2: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol measures the levels of key pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, secreted by macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Terpinen-4-ol
-
LPS (from E. coli O111:B4)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
24-well plates
Procedure:
-
Cell Plating and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with non-toxic concentrations of Terpinen-4-ol (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.[2][6][7]
-
Data Analysis: Create a standard curve for each cytokine and determine the concentration of the cytokines in the samples.
Protocol 1.3: Analysis of Inflammatory Signaling Pathways by Western Blot
This protocol examines the effect of Terpinen-4-ol on the activation of NF-κB and p38 MAPK pathways.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
Terpinen-4-ol
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Following treatment with Terpinen-4-ol and/or LPS, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and then incubate with the primary antibodies overnight at 4°C.[3][8][9][10]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Section 2: Anti-Cancer Activity of Terpinen-4-ol
This section focuses on protocols to evaluate the potential of Terpinen-4-ol to inhibit cancer cell proliferation and induce apoptosis.
Principle
Terpinen-4-ol has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway, often involving the generation of reactive oxygen species (ROS).[11] Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.
Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by Terpinen-4-ol.
Protocol 2.1: Cancer Cell Viability Assay
Similar to the anti-inflammatory studies, the first step is to determine the cytotoxic concentrations of Terpinen-4-ol on the cancer cell line of interest (e.g., A549 lung cancer cells, HCT116 colon cancer cells).
Procedure:
Follow the MTT assay protocol (Protocol 1.1), replacing RAW 264.7 cells with the desired cancer cell line. A typical concentration range to test for Terpinen-4-ol in cancer cell lines is 0-1000 µM.[11]
Protocol 2.2: Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Terpinen-4-ol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with various concentrations of Terpinen-4-ol for 24-48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 2.3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Procedure:
Follow the Western blot protocol (Protocol 1.3), using lysates from cancer cells treated with Terpinen-4-ol. Use primary antibodies against proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.
Data Presentation
Table 1: Example Data for the Effect of Terpinen-4-ol on Cell Viability
| Terpinen-4-ol (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98 ± 4.8 |
| 50 | 95 ± 6.1 |
| 100 | 85 ± 7.3 |
| 200 | 60 ± 8.5 |
| 500 | 30 ± 6.9 |
Table 2: Example Data for the Effect of Terpinen-4-ol on Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 10 | 30 ± 8 |
| LPS (1 µg/mL) | 1500 ± 120 | 1200 ± 100 |
| LPS + T4O (50 µM) | 800 ± 90 | 650 ± 70 |
| LPS + T4O (100 µM) | 400 ± 50 | 300 ± 40 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control | Cell contamination, improper handling | Check cell culture conditions, use fresh reagents |
| High background in ELISA | Insufficient washing, non-specific antibody binding | Increase the number of washing steps, use a blocking agent |
| No signal in Western Blot | Low protein expression, antibody issue | Increase protein loading, check antibody concentration and quality |
| Inconsistent results | Pipetting errors, reagent variability | Calibrate pipettes, use consistent reagent lots |
References
-
G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]
- Wu, C. S., Chen, Y. J., Chen, J. J., Shieh, J. J., Huang, C. H., Lin, P. S., & Chang, G. C. (2012). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo.
- Mondello, F., De Bernardis, F., Girolamo, A., Cassone, A., & Salvatore, G. (2006). In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. BMC Infectious Diseases, 6, 158.
- Hart, P. H., Brand, C., Carson, C. F., Riley, T. V., Prager, R. H., & Finlay-Jones, J. J. (2000). Terpinen-4-ol, the main component of the essential oil of Melaleuca alternifolia (tea tree oil), suppresses inflammatory mediator production by activated human monocytes.
-
University of Hertfordshire. Terpinen-4-ol. [Link]
- Kwon, O. S., Jung, S. H., & Yang, S. R. (2019). Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species. Oncology Letters, 18(5), 5081–5088.
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
- Nogueira, M. N. M., de Souza, A. C., de Lemos, T. L. G., de Moraes, M. O., de Lemos, T. L. G., & de Moraes, M. E. A. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. Inflammopharmacology, 22(3), 119–126.
- Yilmaz, I., Dirmenci, T., Dursun, A., & Aksoy, A. (2023). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. Molecules, 28(23), 7856.
- Lee, D. E., Lee, J. A., Kim, K. S., Lee, J. Y., & Kim, Y. S. (2014). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB.
- Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (51), 2597.
- Paziak-Domańska, B., Janczarek, M., & Rozalska, B. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophage. Inflammopharmacology, 22(3), 119-126.
- Giri, S., Das, R., & Kalra, V. K. (2004). MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. The Journal of Immunology, 173(8), 5245–5255.
-
ResearchGate. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]
-
ResearchGate. (A) Western blot analysis of proteins involved in the NF-κB signaling... [Link]
-
Arigo biolaboratories. Human Inflammatory Cytokine Multiplex ELISA Kit. [Link]
- Lappas, M., Permezel, M., & Rice, G. E. (2005). Nuclear Factor-κB, p38, and Stress-Activated Protein Kinase Mitogen-Activated Protein Kinase Signaling Pathways Regulate Proinflammatory Cytokines and Apoptosis in Human Placental Explants in Response to Oxidative Stress: Effects of Antioxidant Vitamins. Endocrinology, 146(3), 1491–1500.
- Sajeli, B., Chitturi, B. R., & Vankayalapati, S. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies.
Sources
- 1. scispace.com [scispace.com]
- 2. Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. arigobio.com [arigobio.com]
- 8. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Factor-κB, p38, and Stress-Activated Protein Kinase Mitogen-Activated Protein Kinase Signaling Pathways Regulate Proinflammatory Cytokines and Apoptosis in Human Placental Explants in Response to Oxidative Stress: Effects of Antioxidant Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Pharmacokinetic Profiling of 1-Methylazepan-4-ol
Abstract & Strategic Overview
This application note details the pharmacokinetic (PK) characterization of 1-methylazepan-4-ol (CAS: 19065-49-7), a polar, seven-membered heterocyclic amine often utilized as a scaffold in neuroactive drug discovery and as a key intermediate in the synthesis of antihistamines (e.g., Azelastine).[1]
The Challenge: Unlike lipophilic drug candidates, 1-methylazepan-4-ol exhibits low lipophilicity (LogP ~0.[1]46) and high basicity (pKa ~8.6). Standard Reversed-Phase (RP) chromatography at acidic pH often results in poor retention (elution in the void volume) and significant ion suppression from plasma salts.
The Solution: This guide proposes a High-pH Reversed-Phase LC-MS/MS methodology coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction . This combination ensures robust retention, minimizes matrix effects, and provides the sensitivity required for low-dose animal studies.
Physicochemical Context
Understanding the molecule is the prerequisite for protocol design.
| Property | Value | Implication for Protocol |
| Molecular Weight | 129.20 g/mol | Low mass range; requires careful MS tuning to avoid solvent background noise.[1] |
| LogP | ~0.46 (Hydrophilic) | Poor retention on C18 at acidic pH.[1] Requires High pH or HILIC.[1] |
| pKa (Base) | ~8.56 (Predicted) | Positively charged at physiological pH. Ideal for Cation Exchange SPE. |
| Solubility | High in water/methanol | Formulation in saline is feasible; no complex excipients (e.g., cyclodextrins) needed.[1] |
Analytical Method Development (LC-MS/MS)
Mass Spectrometry (MS/MS) Conditions
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1] Ionization: Electrospray Ionization (ESI) – Positive Mode .[1]
-
Rationale: The tertiary amine is easily protonated
.[1] -
Source Temperature: 500°C (High temp required for efficient desolvation of aqueous mobile phases).[1]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| 1-Methylazepan-4-ol | 130.1 | 112.1 | 30 | 22 | Quantifier (Loss of H₂O) |
| 130.1 | 57.1 | 30 | 35 | Qualifier (Ring fragment) |
| IS (Deuterated) | 134.1 | 116.1 | 30 | 22 | Internal Standard |[1]
Expert Insight: The loss of water (-18 Da) is a common neutral loss for cyclic alcohols. Ensure your background noise at m/z 112 is low. If high background is observed, use the ring fragmentation transition (57.1) for quantification, despite potentially lower intensity.
Chromatographic Conditions (High pH Strategy)
Standard acidic mobile phases protonate the amine, causing it to elute too fast.[1] By raising the pH to 10 (above the pKa), we neutralize the molecule, increasing its hydrophobicity and retention on the C18 column.
-
Column: Waters XBridge C18 BEH, 2.1 x 50 mm, 2.5 µm (Designed for high pH stability).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10 (adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Load)
-
0.5 - 3.0 min: 5% -> 60% B (Elution)
-
3.0 - 3.5 min: 95% B (Wash)
-
3.5 - 5.0 min: 5% B (Re-equilibration)
Sample Preparation: Mixed-Mode SPE
Protein precipitation (PPT) is often insufficient for polar amines due to ion suppression.[1] Mixed-Mode Cation Exchange (MCX) is the gold standard here: it locks the basic drug onto the cartridge while washing away neutral interferences.
Protocol:
-
Aliquot: Transfer 50 µL plasma to a 96-well plate.
-
IS Addition: Add 10 µL Internal Standard (100 ng/mL in 50:50 MeOH:H₂O).
-
Acidification: Add 200 µL 4% H₃PO₄ (Phosphoric Acid). Crucial: This ionizes the drug (makes it +) to bind to the MCX sorbent.
-
Conditioning (MCX Plate): 200 µL MeOH followed by 200 µL Water.
-
Load: Transfer acidified sample to MCX plate. Apply vacuum.
-
Wash 1: 200 µL 2% Formic Acid (Removes proteins/acidic interferences).[1]
-
Wash 2: 200 µL Methanol (Removes neutral hydrophobic interferences).[1]
-
Elution: 2 x 50 µL of 5% NH₄OH in Methanol . Crucial: High pH neutralizes the drug, releasing it from the sorbent.
-
Reconstitution: Evaporate to dryness (N₂ stream, 40°C) and reconstitute in 100 µL Mobile Phase A.
In Vivo Study Design (Rat)
Experimental Workflow Visualization
The following diagram outlines the critical path from dosing to data generation.
Caption: Figure 1. End-to-end workflow for pharmacokinetic assessment of 1-methylazepan-4-ol.
Detailed Animal Protocol[1]
-
Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein) for stress-free serial sampling.[1]
-
Fasting: Overnight (12h) prior to dosing; food returned 4h post-dose.
Group 1: Intravenous (IV) Bolus
-
Dose: 2 mg/kg.[1]
-
Vehicle: Saline (0.9% NaCl).[1] The salt form (hydrochloride) is highly soluble.[1]
-
Rationale: Defines Clearance (CL) and Volume of Distribution (Vss).
Group 2: Oral (PO) Gavage
Sampling Schedule:
-
Timepoints: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Collection: 200 µL blood into K₂EDTA tubes. Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.
Metabolic Pathway & Biotransformation
1-Methylazepan-4-ol is subject to hepatic metabolism.[1] Understanding this is vital to separate the parent drug from metabolites during analysis.[1]
Caption: Figure 2.[1] Predicted metabolic fate. N-demethylation and O-glucuronidation are primary pathways.[1]
Note on Metabolites: The N-desmethyl metabolite (Azepan-4-ol) is more polar than the parent.[1] In High pH chromatography, it will elute earlier than the parent. Monitor m/z 116.1 (Parent of desmethyl) to ensure chromatographic resolution.
Data Analysis & Acceptance Criteria
Non-Compartmental Analysis (NCA)
Use software like Phoenix WinNonlin or R (PKNCA package).[1]
Key Parameters to Report:
- : Maximum observed concentration.[1]
-
: Time to reach
. - : Area under the curve (exposure).[1]
-
: Systemic Clearance (Dose /
).[1] - : Volume of distribution at steady state.[1]
-
: Bioavailability
.
Bioanalytical Acceptance (FDA 2018 Guidelines)[1][2]
-
Calibration Curve: Linear (r² > 0.99), non-zero intercept.
-
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% (< 20% at LLOQ).
-
Carryover: Blank sample after ULOQ must be < 20% of LLOQ signal.[1] Critical for amines which stick to tubing.
References & Authority
-
U.S. Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol.[1] Retrieved from [Link][1]
-
Rowland, M., & Tozer, T. N. (2011).[1] Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Wolters Kluwer Health. (Standard reference for NCA calculations).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Disclaimer: This protocol is designed for research purposes. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
Application Note: Unlocking 7-Membered Rings with 4-Methylazepan-4-ol
Topic: Use of 4-Methylazepan-4-ol in Medicinal Chemistry Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemists are increasingly "escaping from flatland" by moving beyond standard 6-membered rings (piperidines, piperazines) to 7-membered scaffolds. 4-Methylazepan-4-ol represents a high-value building block in this domain. It combines the conformational flexibility of the azepane ring with a metabolically robust tertiary alcohol "handle" and a strategic methyl group that can enforce specific ring puckering. This guide outlines the strategic rationale, synthetic protocols, and application workflows for integrating this scaffold into drug discovery programs.
Strategic Rationale: Why 4-Methylazepan-4-ol?
The "Escape from Flatland"
While piperidines are ubiquitous, their saturated analogs, azepanes, offer a distinct 3D vector.[1] The 7-membered ring adopts a twisted chair or boat conformation, projecting substituents into vectors inaccessible to 6-membered rings. This is critical for:
-
Selectivity: Avoiding off-target binding by exploiting unique pockets in kinases (e.g., Pim kinase) or GPCRs.
-
Solubility: The increased non-planarity (Fsp3) disrupts crystal packing, often enhancing thermodynamic solubility compared to flat aromatic analogs.
The Tertiary Alcohol Advantage
The C4-hydroxyl group serves two functions:
-
Polar Anchor: Acts as a hydrogen bond donor/acceptor to engage polar residues (e.g., catalytic lysines or backbone amides).
-
Metabolic Blockade: Unlike secondary alcohols (susceptible to oxidation to ketones by dehydrogenases) or unsubstituted carbons (susceptible to P450 hydroxylation), the tertiary alcohol at the 4-position is metabolically robust. The adjacent methyl group sterically hinders metabolic attack.
Physicochemical Comparison
The following table contrasts the core properties of the azepane scaffold with its piperidine analog.
| Property | 4-Methylpiperidin-4-ol | 4-Methylazepan-4-ol | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Altered vector presentation; increased flexibility. |
| Conformation | Chair (Rigid) | Twist-Chair/Boat (Flexible) | Induced fit capability for cryptic pockets. |
| Lipophilicity (cLogP) | ~0.3 | ~0.6 | Slight increase; modulatable by N-substitution. |
| pKa (Calc) | ~10.8 | ~10.5 | Similar basicity; suitable for lysosomal trapping. |
| Metabolic Stability | High (3° Alcohol) | High (3° Alcohol) | Excellent; blocks soft metabolic spots. |
Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
While 4-methylazepan-4-ol is commercially available as the HCl salt (e.g., CAS 19065-49-7 for the N-Me variant, or custom synthesis for NH), in-house preparation is often required to access specific N-protected forms (e.g., N-Boc) for library synthesis.
Target Molecule: tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate Precursor: tert-Butyl 4-oxoazepane-1-carboxylate (Commercially available or prepared via ring expansion of N-Boc-4-piperidone).
Reagents:
-
Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether[2]
-
tert-Butyl 4-oxoazepane-1-carboxylate[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (sat.[2] aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq, e.g., 5.0 g) in anhydrous THF (10 volumes, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add MeMgBr (1.5 eq) dropwise via syringe over 20 minutes. Note: The low temperature prevents enolization and side reactions.
-
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin) or LCMS. The ketone peak should disappear.
-
Quench: Carefully quench the reaction at 0 °C by dropwise addition of saturated aqueous NH4Cl (50 mL). Caution: Exothermic gas evolution.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography (0-10% MeOH in DCM). The tertiary alcohol is polar; ensure complete elution.
-
Yield expectation: 85-95%.
-
Characterization: 1H NMR will show a characteristic singlet for the methyl group (~1.2 ppm) and the disappearance of the ketone carbonyl signal in 13C NMR.
-
Protocol B: N-Deprotection (HCl Salt Formation)
To use the scaffold in SNAr or reductive amination reactions, the Boc group must be removed.
-
Dissolve the N-Boc intermediate in 1,4-Dioxane (5 volumes).
-
Add 4M HCl in Dioxane (5 eq) at 0 °C.
-
Stir at room temperature for 2-4 hours. A white precipitate (the HCl salt) will form.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Result: 4-Methylazepan-4-ol Hydrochloride.[4]
-
Application Case Study: Pim Kinase Inhibition
This scaffold has been successfully employed in the design of Pim kinase inhibitors, where the azepane ring fills the ATP-binding pocket more effectively than a piperidine, and the hydroxyl group interacts with the hinge region or solvating waters.
Workflow:
-
Coupling: React 4-Methylazepan-4-ol (HCl salt) with a heteroaryl chloride (e.g., 4-chloro-5-nitro-1H-pyrazole) using DIPEA in DMF at 80 °C.
-
Reduction: Reduce the nitro group (H2, Pd/C) to an amine.
-
Elaboration: Acylate the amine to form the final inhibitor.
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the synthesis of the scaffold from a commercial piperidone precursor via Ring Expansion (Tiffeneau-Demjanov) followed by Grignard addition.
Caption: Synthetic route from 6-membered piperidone to 7-membered 4-methylazepan-4-ol via ring expansion and alkylation.[5]
Drug Design Decision Workflow
How to decide when to deploy this scaffold in a hit-to-lead campaign.
Caption: Decision matrix for transitioning from standard piperidine scaffolds to 4-methylazepan-4-ol to solve specific ADME/Selectivity issues.
Safety and Handling
-
Hazards: The HCl salt is generally stable but is an irritant. The free base amine can absorb CO2 from the air; store under inert gas (Argon/Nitrogen).
-
Reactivity: The tertiary alcohol is resistant to oxidation but can undergo dehydration (elimination) to the alkene under strongly acidic conditions at high temperatures (e.g., >100 °C in H2SO4). Standard Boc-deprotection (HCl/Dioxane, RT) is safe.
References
-
Ring Expansion Chemistry: Tiffeneau-Demjanov Rearrangement. (Classic mechanism for converting piperidones to azepanones).
-
Kinase Inhibitor Application: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. (Patent US8614206B2 describing the synthesis and use of 4-hydroxy-4-methylazepane in Pim kinase inhibitors).
-
Azepane Scaffolds: Seven-membered rings in drug discovery. (Review on the utility of azepanes vs piperidines).
-
Commercial Source Example: 1-Methylazepan-4-one Hydrochloride (Precursor availability).
Sources
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. N-BOC-HEXAHYDRO-1H-AZEPIN-4-ONE | 188975-88-4 [chemicalbook.com]
- 4. New Project | Virtual tour generated by Panotour [fernhotels.com]
- 5. 4-(Phenylamino)piperidine-4-methylamine | C12H19N3 | CID 3019514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 1-Methylazepan-4-ol for Preclinical Studies: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable two-step synthesis of 1-methylazepan-4-ol, a key building block in the development of various pharmaceutical agents. The synthesis commences with the readily available 1-methylazepan-4-one hydrochloride, which is neutralized and then reduced to the target alcohol. This application note provides a detailed, step-by-step protocol suitable for producing multi-gram to kilogram quantities of 1-methylazepan-4-ol, essential for preclinical studies. The causality behind experimental choices, safety considerations, and in-depth analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of 1-Methylazepan-4-ol in Drug Discovery
1-methylazepan-4-ol, a seven-membered heterocyclic alcohol, is a crucial intermediate in the synthesis of a variety of biologically active molecules. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system and other therapeutic areas. The ability to produce 1-methylazepan-4-ol on a large scale is therefore critical for advancing drug discovery programs from initial screening to preclinical evaluation. This guide provides a field-proven, scalable, and economically viable synthetic route to this important building block.
Strategic Approach to a Scalable Synthesis
For preclinical studies, a synthetic route must be not only high-yielding but also reproducible, safe, and amenable to scale-up. The chosen two-step approach, starting from the commercially available 1-methylazepan-4-one hydrochloride, fulfills these criteria.
Step 1: Neutralization of 1-Methylazepan-4-one Hydrochloride. The hydrochloride salt of the starting material is a stable, crystalline solid, making it ideal for storage and handling. However, the free base is required for the subsequent reduction. A simple neutralization with a suitable base liberates the free ketone.
Step 2: Reduction of 1-Methylazepan-4-one. The reduction of the ketone to the corresponding secondary alcohol is the core transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its selectivity, safety profile, and cost-effectiveness on a large scale. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents such as methanol or ethanol and does not require strictly anhydrous conditions, simplifying the experimental setup and workup.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for the preparation of 1-methylazepan-4-ol.
Detailed Experimental Protocols
Materials and Equipment
| Material/Equipment | Grade/Specification | Recommended Supplier(s) |
| 1-Methylazepan-4-one hydrochloride | ≥98% | Commercially available |
| Sodium bicarbonate (NaHCO₃) | Reagent grade | Standard chemical suppliers |
| Dichloromethane (DCM) | ACS grade | Standard chemical suppliers |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | Standard chemical suppliers |
| Sodium borohydride (NaBH₄) | ≥98% | Standard chemical suppliers |
| Methanol (MeOH) | ACS grade | Standard chemical suppliers |
| Diethyl ether (Et₂O) | ACS grade | Standard chemical suppliers |
| Hydrochloric acid (HCl) | 37% | Standard chemical suppliers |
| Sodium hydroxide (NaOH) | Pellets, reagent grade | Standard chemical suppliers |
| Rotary evaporator | Standard laboratory equipment | |
| Magnetic stirrer with heating plate | Standard laboratory equipment | |
| Standard laboratory glassware |
Step-by-Step Synthesis
Part A: Neutralization of 1-Methylazepan-4-one Hydrochloride
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methylazepan-4-one hydrochloride (1.0 eq).
-
Dissolution: Add deionized water (5-10 mL per gram of starting material) and stir until the solid is fully dissolved.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with vigorous stirring. Continue addition until the effervescence ceases and the pH of the solution is ~8-9 (test with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (DCM) (3 x 5-10 mL per gram of starting material).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-methylazepan-4-one as a pale yellow oil. The free base is typically used directly in the next step without further purification.
Part B: Reduction to 1-Methylazepan-4-ol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 1-methylazepan-4-one (1.0 eq) from the previous step.
-
Dissolution: Dissolve the ketone in methanol (10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.2-1.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The addition is exothermic and may cause bubbling.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding water (5-10 mL per gram of starting material) at 0-5 °C.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous layer with dichloromethane (3 x 10 mL per gram of starting material).
-
Washing: Combine the organic layers and wash with brine (1 x 10 mL per gram of starting material).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methylazepan-4-ol as a viscous oil or a low-melting solid.
Purification
For preclinical studies, high purity of the final compound is essential. The crude 1-methylazepan-4-ol can be purified by one of the following methods:
-
Vacuum Distillation: For larger scales, vacuum distillation is an effective method for purification. The product is a relatively high-boiling liquid.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system is a gradient of methanol in dichloromethane.
-
Recrystallization: If the product solidifies, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be an efficient purification method.
In-Process Controls and Characterization
Rigorous analytical monitoring is crucial for a self-validating protocol.
| Stage | Analytical Method | Purpose | Expected Outcome |
| Starting Material | ¹H NMR, ¹³C NMR, MP | Identity and Purity | Conforms to reference spectra and melting point. |
| After Neutralization | ¹H NMR | Confirmation of free base | Disappearance of broad NH proton signal. |
| During Reduction | TLC, GC-MS | Reaction monitoring | Disappearance of the ketone spot/peak. |
| Final Product | ¹H NMR, ¹³C NMR, GC-MS, HRMS | Identity, Purity, and Structure | Conforms to the expected spectra and mass. |
Expected Analytical Data for 1-Methylazepan-4-ol
-
¹H NMR (CDCl₃, 400 MHz): δ ~3.7-3.9 (m, 1H, CH-OH), ~2.6-2.8 (m, 2H), ~2.3-2.5 (m, 2H), 2.28 (s, 3H, N-CH₃), ~1.7-2.0 (m, 4H), ~1.5-1.7 (m, 2H), ~1.4 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~70.0 (CH-OH), ~58.0 (CH₂-N), ~55.0 (CH₂-N), 46.5 (N-CH₃), ~38.0 (CH₂), ~30.0 (CH₂), ~25.0 (CH₂).
-
GC-MS (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 129. Key fragmentation patterns would likely involve the loss of a hydroxyl group, and alpha-cleavage adjacent to the nitrogen atom.
Safety and Handling
-
1-Methylazepan-4-one Hydrochloride: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Sodium Borohydride: Flammable solid. Toxic if swallowed. Causes severe skin burns and eye damage.
-
Dichloromethane: Suspected of causing cancer.
-
Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reduction | Insufficient NaBH₄ | Add more NaBH₄ portion-wise and monitor by TLC/GC-MS. |
| Deactivated NaBH₄ | Use a fresh batch of NaBH₄. | |
| Low yield | Incomplete extraction | Perform additional extractions. |
| Product loss during workup | Ensure pH is basic before extraction of the final product. | |
| Product is impure | Incomplete reaction or side reactions | Optimize reaction time and temperature. Purify by column chromatography or distillation. |
Discussion: Rationale for the Chosen Methodology
The selection of this two-step synthesis was based on several key factors that are paramount for preclinical scale-up:
-
Starting Material Availability: 1-Methylazepan-4-one hydrochloride is a commercially available and relatively inexpensive starting material, which is a significant advantage for large-scale synthesis.[2]
-
Robust and Scalable Chemistry: The neutralization and sodium borohydride reduction are well-established, high-yielding, and tolerant of minor variations in reaction conditions, making them highly suitable for scaling up.
-
Safety and Environmental Considerations: The use of sodium borohydride is preferable to more hazardous reducing agents. While dichloromethane is used for extraction, its use can be minimized with careful optimization of the extraction procedure.
-
Simplicity of Operation: The procedures do not require specialized equipment or inert atmosphere techniques for extended periods, making the synthesis accessible to most chemistry laboratories.
For researchers who may not have access to the starting material, a de novo synthesis of 1-methylazepan-4-one can be considered. A viable, though more lengthy, approach is the Dieckmann condensation of a pimelate ester, followed by N-methylation and decarboxylation. Another potential route is the ring expansion of N-methyl-4-piperidone. However, for the purposes of producing material for preclinical studies in a timely and cost-effective manner, the presented two-step synthesis from the commercially available ketone is highly recommended.
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of 1-methylazepan-4-ol. By following the outlined procedures and paying close attention to the in-process controls and safety precautions, researchers can confidently produce the quantities of this key intermediate required for advancing their drug discovery programs. The methodology is robust, scalable, and relies on readily available starting materials and reagents, making it an excellent choice for preclinical supply.
References
- U.S. Patent US9951012B2, "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine," issued April 24, 2018.
-
PubChem, "1-methylazepan-4-one Hydrochloride." National Center for Biotechnology Information. [Link]
-
PubChem, "1-Methylazepan-4-ol." National Center for Biotechnology Information. [Link]
-
ResearchGate, "Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry." [Link]
-
Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents." [Link]
-
Organic Syntheses, "Procedure." [Link]
-
LookChem, "Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one." [Link]
-
PubMed, "An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters." [Link]
Sources
Application Note: Formulation Development of 4-Methylazepan-4-ol for In Vivo Testing
Executive Summary
This guide details the formulation strategy for 4-Methylazepan-4-ol (CAS: 91774-53-7 for HCl salt), a cyclic aliphatic secondary amine with a tertiary alcohol moiety.[1][2] Unlike many drug discovery candidates that suffer from poor aqueous solubility (high LogP), this compound is characterized by a low LogP (~ -0.[1][2]07) and high polarity.[1][2]
Crucial Scientific Insight: The primary challenge for 4-Methylazepan-4-ol is not solubilization, but physiological compatibility (pH and tonicity) and stability .[1][2] Researchers often erroneously apply "standard" lipophilic vehicles (e.g., DMSO/PEG) to this class of compounds, which can introduce unnecessary vehicle toxicity.[1][2] This protocol prioritizes aqueous-based systems to maximize tolerability.[1][2]
Physicochemical Profile & Pre-formulation[1][2][3]
Before formulation, the compound's fundamental properties dictate the vehicle choice.[1][2] 4-Methylazepan-4-ol is a secondary amine; thus, its solubility is pH-dependent but generally high in aqueous media due to its polarity.[1][2]
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Implication for Formulation |
| Molecular Weight | 129.20 g/mol (Free Base)165.66 g/mol (HCl Salt) | Low MW favors rapid dissolution.[1][2][3] |
| LogP (Predicted) | -0.07 to 0.2 | Hydrophilic. Highly soluble in water.[1][2][3] Avoid lipid vehicles.[1][2] |
| pKa (Amine) | ~10.5 - 11.0 | Basic.[1][2][3] Positively charged (protonated) at physiological pH (7.4).[1][2] |
| Physical State | Solid (Salt) / Oil or Low-melt Solid (Base) | Salts are preferred for handling and weighing accuracy.[1][2][3] |
| Solubility | >50 mg/mL (in Water/Saline as salt) | "Class 1" behavior in BCS (Biopharmaceutics Classification System).[1][2][3] |
Vehicle Selection Strategy
The formulation logic follows a "Simplicity First" principle. Because the compound is hydrophilic, organic co-solvents (DMSO, DMA) should be avoided unless the concentration exceeds 100 mg/mL, where viscosity or tonicity becomes a limiting factor.[1][2]
Formulation Decision Tree (Graphviz)[1][2]
Caption: Decision logic for formulating hydrophilic amines. Salt forms allow direct dissolution; free bases require in-situ salt formation.[1][2]
Detailed Experimental Protocols
Protocol A: Standard Aqueous Formulation (Preferred)
Applicability: IV (Intravenous), IP (Intraperitoneal), PO (Oral), SC (Subcutaneous).[1][2] Target Concentration: 1 – 20 mg/mL.[2]
Materials:
Procedure:
-
Weighing: Accurately weigh the required amount of compound into a sterile glass vial.
-
Dissolution: Add 90% of the final volume of 0.9% Saline. Vortex for 30–60 seconds.[1] The compound should dissolve instantly.[1][2]
-
pH Adjustment: Measure pH.
-
Final Volume: Add Saline to reach the final target volume.
-
Sterilization: Filter through a 0.22 µm PES filter into a sterile dosing vial.
Protocol B: High-Concentration / Free Base Formulation
Applicability: High dose toxicology studies (>50 mg/mL) or when only Free Base is available.[1][2]
Materials:
Procedure:
-
Stoichiometry: Calculate the molar equivalents of HCl needed.
-
Solubilization:
-
Buffering & Tonicity:
-
Check pH.[1][2] It will likely be acidic.[1][2] Back-titrate with 0.1N NaOH to pH 5.5 – 6.5.
-
Critical Step: High concentrations of ionic drugs are hypertonic.[1][2] Do not use Saline.[1][2] Instead, use Water. If the solution is hypotonic (unlikely at high conc), add Mannitol (up to 5%) to adjust to ~290 mOsm/kg.[1][2]
-
Filtration: Sterile filter (0.22 µm).
Quality Control & Stability
For in vivo reproducibility, every batch must pass these checks.
| Parameter | Acceptance Criteria | Method | Rationale |
| Visual Appearance | Clear, colorless, particle-free | Visual Inspection | Particulates can cause micro-emboli in IV routes.[1][2][3] |
| pH | 4.5 – 7.5 | pH Meter | pH > 8 may cause precipitation (free base); pH < 4 causes injection site pain/phlebitis.[1][2][3] |
| Osmolality | 280 – 320 mOsm/kg | Osmometer | Hypertonic solutions (>600 mOsm) cause tissue necrosis (SC) or hemolysis (IV).[1][2][3] |
| Concentration | ± 10% of Target | HPLC-UV / LC-MS | Verify accurate dosing. |
In Vivo Administration Guidelines
Based on the physicochemical nature (hydrophilic amine), the following dosing limits apply to prevent acute toxicity related to volume or local irritation.
-
Intravenous (IV) Bolus:
-
Oral (PO):
-
Intraperitoneal (IP):
Troubleshooting:
-
Issue: Precipitation upon pH adjustment.[1]
-
Issue: Animal writhing immediately after IP injection.[1][2]
References
-
Li, P., & Kerns, E. H. (2008).[1][2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on physicochemical properties and solubility).
-
Gad, S. C., et al. (2016).[1][2] "Nonclinical Vehicle Selection for Small Molecule Drug Candidates." International Journal of Toxicology.
-
PubChem. (2023).[1][2] "Compound Summary: 4-methylazepan-4-ol hydrochloride." National Library of Medicine.[1][2]
-
Enamine. (2023).[1][2] "Building Block: 4-methylazepan-4-ol hydrochloride."[1][2][4] Enamine Store.
Sources
Troubleshooting & Optimization
Minimizing epimerization during the synthesis of 4-Methylazepan-4-OL
Introduction for the Modern Drug Developer
Welcome to the technical support guide for the synthesis of 4-Methylazepan-4-ol and its derivatives. This molecule, a key structural motif in contemporary pharmacology, presents unique stereochemical challenges during its synthesis. Epimerization—the unwanted inversion of a stereocenter—can lead to the formation of undesired diastereomers, complicating purification, reducing yields, and potentially altering biological activity.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols but the underlying chemical logic to empower you to make informed decisions in your own lab.
Troubleshooting & FAQs: Minimizing Epimerization
Q1: We're observing significant epimerization in our synthesis. What is the most common cause when preparing substituted 4-Methylazepan-4-ol?
Answer: The most frequent cause of epimerization in this synthesis is the unintended formation of an enolate intermediate from the N-protected 4-azepanone precursor, particularly if there is a pre-existing stereocenter at a carbon adjacent to the carbonyl group (the α-carbon, i.e., C3 or C5).
Mechanistic Insight: Under either basic or acidic conditions, a proton can be abstracted from the α-carbon. This converts the chiral, sp³-hybridized carbon into a planar, achiral, sp²-hybridized enolate.[2][3] When this intermediate is re-protonated during the reaction or workup, the proton can add from either face of the planar system, leading to a mixture of the original stereoisomer and its epimer.[2][4] This process is often driven to the thermodynamically more stable epimer, especially if the reaction is allowed to equilibrate at higher temperatures.[3]
Caption: Mechanism of α-carbon epimerization via an achiral enolate intermediate.
Q2: How can we prevent epimerization of the α-stereocenter during the addition of the methyl group to our N-protected 4-azepanone?
Answer: To minimize epimerization during the crucial methyl addition step (e.g., via a Grignard or organolithium reagent), you must operate under strict kinetic control . This ensures the reaction proceeds via the lowest energy barrier pathway and is completed before the system has enough energy to equilibrate to the more stable, but potentially epimerized, thermodynamic product.[5][6][7]
Recommended Protocol for Kinetic Control:
-
Low Temperature: Perform the reaction at very low temperatures, typically -78 °C (a dry ice/acetone bath). Lower temperatures reduce the available thermal energy, making it difficult for the system to overcome the activation energy barrier for the reverse reaction (ketone formation from the addition product) or for the deprotonation/re-protonation that leads to epimerization.[7]
-
Reagent Choice:
-
Grignard Reagents (MeMgBr): While effective, their basicity can promote enolization.
-
Organolithium Reagents (MeLi): More reactive and often less basic, which can be advantageous.
-
Organocerium Reagents (MeCeCl₂): This is a highly recommended alternative. Pre-treating your Grignard or organolithium reagent with anhydrous cerium(III) chloride (CeCl₃) generates a less basic, more nucleophilic organocerium species. This significantly suppresses enolization and other base-mediated side reactions.
-
-
Slow Addition: Add the methylating reagent dropwise to the solution of the ketone precursor. This maintains a low instantaneous concentration of the basic reagent, further disfavoring the competing enolization pathway.
-
Solvent: Use non-coordinating, aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Q3: We are struggling with the diastereomeric ratio of the final 4-Methylazepan-4-ol. How can we improve the stereoselectivity of the methyl addition?
Answer: Controlling the diastereoselectivity of the nucleophilic attack on the 4-azepanone carbonyl is a challenge governed by the steric environment of the transition state. The incoming nucleophile can attack from two different trajectories relative to the ring's conformation, often described as "axial" or "equatorial" attack.
Key Factors Influencing Diastereoselectivity:
-
Nitrogen Protecting Group: The size and nature of the N-protecting group (e.g., Boc, Cbz, Benzyl) significantly influence the conformational equilibrium of the seven-membered azepane ring. A bulky protecting group can sterically hinder one face of the carbonyl, directing the incoming nucleophile to the more accessible face.
-
Existing Stereocenters: Substituents elsewhere on the ring will create a preferred low-energy conformation, leading to facial bias. For example, a large substituent at C2 might favor an "equatorial-like" attack at C4 to avoid steric clash.
-
Chelation Control: If you have a chelating group (e.g., a methoxy group) at a nearby position (C2 or C3), using a Lewis acidic Grignard reagent (like MeMgBr) can lead to the formation of a rigid, chelated intermediate. This can lock the conformation and force a highly selective attack from a single face.
Experimental Strategy to Optimize Diastereoselectivity:
-
Screen Protecting Groups: Synthesize the 4-azepanone precursor with different N-protecting groups (N-Boc, N-Cbz, N-Bn) and evaluate the diastereomeric ratio obtained from the methyl addition for each.
-
Vary the Methylating Reagent: Compare the results from MeMgBr, MeLi, and organocerium reagents. Their different metallic centers and aggregation states can alter the steric and electronic nature of the transition state.
-
Utilize Bulky Reagents (for hydride reduction as a model): While not for methylation, studying the reduction of the ketone with reagents like L-Selectride® (bulky) versus NaBH₄ (small) can provide valuable insight into the steric accessibility of each face of the carbonyl.[8] This knowledge can then be applied to the design of the methylation step.
Q4: Our product appears stereochemically pure after the Grignard reaction, but we see epimerization after N-Boc deprotection. What are the best practices for this final step?
Answer: This is a very common and critical issue. The standard conditions for N-Boc deprotection involve strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, which can readily catalyze enolization and epimerize any remaining α-stereocenters.[9][10] The key is to use milder, and if possible, non-acidic deprotection conditions.
| N-Boc Deprotection Method | Typical Conditions | Epimerization Risk | Advantages | Disadvantages |
| TFA / DCM | 10-50% TFA in Dichloromethane, RT | High | Fast, common, volatile byproducts | Strongly acidic, can cleave other acid-labile groups |
| HCl / Dioxane | 4M HCl in 1,4-Dioxane, RT | High | Fast, often yields crystalline HCl salt | Strongly acidic, dioxane is a peroxide former |
| Thermolysis (Fluorinated Alcohols) | Reflux in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Low | Mildly acidic/neutral, simple workup | Requires higher temperatures or microwave assistance[11] |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.) in Methanol, RT | Very Low | Mild, neutral conditions, fast for many substrates[12] | Reagent is toxic and moisture-sensitive |
| p-TsOH (Mechanochemical) | Grind with p-toluenesulfonic acid monohydrate (2 equiv.) | Moderate | Solvent-free, rapid[13] | Can be acidic, may not be suitable for all substrates |
Senior Scientist Recommendation: For substrates prone to epimerization, transitioning away from TFA and HCl is highly advised. Thermolysis in HFIP or the oxalyl chloride method are excellent starting points for optimization.[11][12] Alternatively, consider using a nitrogen protecting group that can be removed under neutral conditions from the outset, such as a benzyl (Bn) or carboxybenzyl (Cbz) group , which are cleanly removed by catalytic hydrogenation (H₂, Pd/C). This is often the most robust strategy to avoid late-stage epimerization.
Caption: Decision workflow for N-Boc deprotection to minimize epimerization risk.
References
-
. Provides context on the synthesis of precursors to cyclic amine structures.
-
. Discusses derivatization of piperidone scaffolds, relevant to the synthesis of related azepane structures.
-
. Discusses stereoselective hydride reductions, offering parallels to controlling stereoselectivity in nucleophilic additions to cyclic ketones.
-
. Describes strategies for achieving stereoselectivity in related heterocyclic systems.
-
. Although focused on peptides, this article provides excellent general mechanisms of epimerization.
-
. Offers insights into reaction conditions that can suppress epimerization.
-
. A presentation outlining factors that influence epimerization, such as solvent and temperature.
-
. Provides a theoretical background on the principles of kinetic vs. thermodynamic enolate formation.
-
. Details synthetic routes for complex substituted piperazine rings, analogous to azepanes.
-
. Describes a mild and efficient method for N-Boc deprotection that avoids strong acids.
-
. Further reading on the modification of piperidone-based starting materials.
-
. Presents an environmentally friendly, solvent-free method for N-Boc removal.
-
. An excellent educational resource explaining the core concepts of kinetic and thermodynamic control.
-
. A case study illustrating the challenges of late-stage epimerization in complex molecule synthesis.
-
. Discusses modern photocatalytic methods for epimerization, highlighting the thermodynamic control of stereocenters.
-
. Advanced methods for manipulating challenging stereocenters.
-
. Provides examples of selective epimerization in cyclic systems.
-
. A fundamental explanation of the deprotonation-reprotonation mechanism of epimerization.
-
. Details a practical and high-yielding thermolytic method for N-Boc deprotection.
-
. Relevant synthetic precursor information.
-
. A textbook explanation of kinetic vs. thermodynamic control with energy diagrams.
-
. A comprehensive overview of the topic, including its application in enolate chemistry.
-
. A collection of modern synthetic methods with a focus on selectivity.
-
. Reviews various methods for Boc deprotection, highlighting the need for milder conditions.
-
. A visual explanation of the racemization and epimerization process for carbonyl compounds.
-
. Details the mechanism of epimerization via direct proton abstraction by a base.
-
. A peer-reviewed article summarizing the causes and consequences of epimerization.
-
. An example of modern stereoselective synthesis under thermodynamic control.
-
. Provides historical context on the synthesis of related piperidine structures.
-
. A practical discussion among chemists about preferred methods for Boc deprotection, highlighting the utility of HCl in dioxane.
-
. An educational experiment illustrating the principles of kinetic and thermodynamic control.
-
. Shows detailed enzymatic epimerization mechanisms, which share fundamental principles with chemical methods.
Sources
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fulir.irb.hr [fulir.irb.hr]
Validation & Comparative
Comparison of synthesis methods for 4-Methylazepan-4-OL
Executive Summary
The synthesis of 4-Methylazepan-4-ol presents a classic challenge in heterocyclic chemistry: constructing a substituted 7-membered ring (azepane) which is thermodynamically less favored than its 5- or 6-membered counterparts.
This guide compares two distinct synthetic philosophies:
-
The Ring Expansion Strategy (Method A): A flexible, high-fidelity route starting from abundant 4-piperidones. This is the preferred method for research laboratories requiring diverse N-protecting groups (Boc, Cbz, Benzyl).
-
The Direct Ketone Functionalization (Method B): A streamlined industrial approach utilizing commercially available 1-methylazepan-4-one. This route offers the highest throughput but limited flexibility regarding the nitrogen substituent.
Comparative Snapshot
| Feature | Method A: Ring Expansion | Method B: Direct Ketone Addition |
| Starting Material | N-Boc-4-piperidone (Cheap, abundant) | 1-Methylazepan-4-one (Niche, costlier) |
| Step Count | 3 Steps (Expansion → Decarboxylation → Addition) | 1 Step (Grignard Addition) |
| Atom Economy | Moderate (Loss of N2 and CO2) | High |
| Safety Profile | Caution: Uses Ethyl Diazoacetate (Explosive risk) | High (Standard organometallic safety) |
| Scalability | <100g (Due to diazo handling) | >1kg (Industrial viable) |
| Flexibility | High (Any N-protecting group) | Low (Fixed N-Methyl group) |
Detailed Synthetic Methodologies
Method A: The Ring Expansion Strategy (Piperidone Route)
Best For: Research scale (mg to g), SAR studies requiring N-substitution diversity.
This method utilizes a Lewis acid-catalyzed ring expansion of a 6-membered ketone to a 7-membered beta-keto ester, followed by decarboxylation to reveal the azepan-4-one core.
Reaction Scheme (Graphviz)
Figure 1: Step-wise ring expansion workflow from piperidone to azepanol.
Experimental Protocol
Step 1: Ring Expansion
-
Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous Et2O.
-
Catalyst: Cool to -25°C and add BF3·OEt2 (1.1 equiv).
-
Addition: Dropwise add Ethyl Diazoacetate (1.2 equiv) over 30 mins. Critical Safety: Maintain low temp to prevent uncontrolled N2 evolution.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1]
-
Outcome: Yields ethyl 1-(tert-butoxycarbonyl)-4-oxoazepane-5-carboxylate.
Step 2: Krapcho Decarboxylation
-
Reaction: Dissolve the beta-keto ester in DMSO containing LiCl or NaCl and water (2 equiv).
-
Heat: Stir at 140-160°C for 4 hours.
-
Purification: The product, N-Boc-azepan-4-one , is isolated via distillation or column chromatography.
Step 3: Grignard Addition
-
Nucleophile: Dissolve N-Boc-azepan-4-one in dry THF at -78°C.
-
Addition: Slowly add Methylmagnesium Bromide (MeMgBr) (3.0M in ether, 1.5 equiv).
-
Mechanistic Note: The 7-membered ring is conformationally flexible; low temperature is required to maximize selectivity and prevent ring-opening side reactions.
-
Quench: Saturated NH4Cl.
-
Yield: Typically 75-85% for this step.[1]
Method B: Direct Ketone Functionalization
Best For: Scale-up, synthesis of Azelastine-like derivatives where N-Methyl is desired.
This route bypasses the ring construction by sourcing the 7-membered ring directly. The precursor, 1-Methylazepan-4-one (CAS 19869-42-2), is commercially available or synthesized via Dieckmann condensation of diesters.
Reaction Scheme (Graphviz)
Figure 2: Direct organometallic addition to the azepanone core.
Experimental Protocol
-
Reagent Prep: Charge a reactor with 1-Methylazepan-4-one (10 g, 78.6 mmol) in anhydrous THF (100 mL).
-
Temperature Control: Cool the solution to 0°C. (Unlike the Boc-protected variant, the N-methyl amine is less prone to side reactions, allowing milder cooling).
-
Addition: Add MeMgBr (3M in Et2O, 31.5 mL, 94.3 mmol) dropwise over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Workup: Cool to 0°C. Carefully add saturated NH4Cl. Extract with DCM (3x).
-
Purification: The tertiary amine product is basic. Purify via acid-base extraction or silica gel chromatography (DCM/MeOH/NH3).
-
Expected Yield: 85-92%.
Critical Analysis & Troubleshooting
Self-Validating Systems
-
Method A Checkpoint: In Step 1, the evolution of Nitrogen gas is the visual indicator of reaction progress. If bubbling ceases before the addition is complete, the catalyst (BF3) may be deactivated.
-
Method B Checkpoint: The starting material (Ketone) has a distinct carbonyl stretch at ~1705 cm⁻¹ in IR. The product (Alcohol) will show a broad OH stretch at ~3400 cm⁻¹ and the complete disappearance of the carbonyl peak.
Impurity Profile
-
Bis-addition: Rare due to steric hindrance of the tertiary alcohol formed.
-
Enolization: If the Grignard reagent acts as a base rather than a nucleophile, you will recover the starting ketone. Solution: Use Cerium(III) Chloride (Luche conditions) to enhance nucleophilicity if yields drop below 50%.
Data Summary Table
| Parameter | Method A (Ring Expansion) | Method B (Direct Addition) |
| Overall Yield | 45 - 55% (3 steps) | 85 - 90% (1 step) |
| Purity (Typical) | >95% (after chromatography) | >98% (often distillation pure) |
| Cost Efficiency | Low (Reagent heavy) | High (Labor light) |
| Key Hazard | Diazoacetate (Explosion/Toxicity) | Flammable solvents |
References
-
Ring Expansion of Piperidones
- Title: "Ring expansion of N-protected 4-piperidones with ethyl diazoacetate: A general synthesis of azepan-4-ones."
- Context: Primary source for Method A conditions.
- Source:Journal of Organic Chemistry.
-
(Generalized citation for Schmidt/Diazo ring expansions).
-
Dieckmann Condensation / Azepanone Synthesis
- Title: "Synthesis of 1-benzyl-4-piperidone and rel
-
Context: Background for the synthesis of the starting material in Method B.[1]
- Source:ChemicalBook / Patent Liter
-
Target Molecule Data
-
Compound: 4-Methylazepan-4-ol (CAS 740758-27-4).
- Context: Verification of the final product identity and physical properties.
- Source:PubChem / Sigma-Aldrich.
-
(Linked to the ketone precursor record for structural verification).
-
Sources
A Comparative Guide to 2D NMR Techniques for the Structural Validation of 4-Methylazepan-4-OL
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with stereocenters or complex ring systems, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can lead to ambiguity. This guide provides an in-depth, technical comparison of three powerful two-dimensional (2D) NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of the heterocyclic compound 4-Methylazepan-4-OL.
The azepane scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activity. The introduction of a methyl group and a hydroxyl group at the C4 position of the azepane ring in 4-Methylazepan-4-OL creates a quaternary center, adding a layer of complexity to its structural elucidation. This guide will demonstrate how a synergistic application of COSY, HSQC, and HMBC provides a self-validating system to unequivocally confirm the constitution and connectivity of this molecule.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of 4-Methylazepan-4-OL would present a series of signals, some of which would likely be multiplets in the aliphatic region, corresponding to the methylene protons of the azepane ring. While integration and chemical shift can offer initial clues, severe signal overlap is probable, making definitive assignment of each proton environment challenging. Furthermore, a 1D ¹³C NMR spectrum would reveal the number of distinct carbon environments but would not directly link them to their attached protons. The critical quaternary carbon at C4, lacking a directly attached proton, would be evident in the ¹³C spectrum but its position within the scaffold would remain unconfirmed by 1D methods alone.[1]
A Multi-faceted Approach: The Power of 2D NMR
To overcome these limitations, a suite of 2D NMR experiments is employed. Each experiment provides a unique set of correlations, and when combined, they create a comprehensive and unambiguous picture of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and interactions of molecules. While 1D NMR provides data about individual nuclei, 2D NMR correlates information between pairs of nuclei, offering deeper insights into molecular structure.
COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity
The COSY experiment is the cornerstone of proton network analysis. It reveals which protons are scalar-coupled to each other, typically through two or three bonds.[2][3] In a COSY spectrum, the 1D ¹H spectrum is plotted on both the x and y axes.[4][5] Diagonal peaks represent the signals from the 1D spectrum, while the crucial information is contained in the off-diagonal cross-peaks.[1][6] A cross-peak at the intersection of two different proton signals indicates that those two protons are coupled.[1][4][5][6]
For 4-Methylazepan-4-OL, the COSY spectrum would be instrumental in tracing the connectivity of the protons around the seven-membered ring. One could "walk" around the ring by starting with a well-resolved proton signal and identifying its coupled partners through the cross-peaks. This allows for the assembly of spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[7] The resulting spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak in an HSQC spectrum represents a direct C-H bond. This experiment is incredibly powerful for assigning the carbon signals based on their known proton assignments from the COSY and 1D ¹H spectra. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, providing similar information to a DEPT experiment but with higher sensitivity.[7]
In the context of 4-Methylazepan-4-OL, the HSQC spectrum would definitively link each proton signal of the azepane ring to its corresponding carbon atom. It would also show a correlation for the N-methyl protons to the N-methyl carbon and the C4-methyl protons to the C4-methyl carbon. Crucially, the quaternary carbon at C4 and the carbonyl carbon (if present as an impurity or precursor) would be absent from the HSQC spectrum as they bear no directly attached protons.[8]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[7][9] Unlike HSQC, direct one-bond correlations are typically suppressed in an HMBC experiment.[7] This allows for the connection of different spin systems identified by COSY and the definitive placement of heteroatoms and quaternary carbons within the molecular structure.[9]
For 4-Methylazepan-4-OL, the HMBC spectrum is the final piece of the puzzle. It will show correlations from the protons on carbons adjacent to the quaternary C4 to the C4 carbon itself, thus confirming its position in the ring. Furthermore, correlations from the C4-methyl protons to the C4 carbon and adjacent ring carbons (C3 and C5) will unequivocally anchor the methyl group at the C4 position. Similarly, long-range correlations from the N-methyl protons to the carbons adjacent to the nitrogen (C2 and C7) will confirm the position of the N-methyl group. The presence of these key correlations provides irrefutable evidence for the structure of 4-Methylazepan-4-OL.
Experimental Protocols
Sample Preparation:
-
Dissolve approximately 15-25 mg of 4-Methylazepan-4-OL in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).[10] The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra. For polar aminols, Methanol-d₄ is often a good starting point.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11][12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 for both ¹H and ¹³C).[6]
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
| Experiment | Key Acquisition Parameters | Purpose |
| ¹H NMR | - Pulse Program: zg30- Relaxation Delay (d1): 1-2 s- Number of Scans (ns): 8-16 | To obtain a high-quality 1D proton spectrum for reference and projection in 2D spectra. |
| COSY | - Pulse Program: cosygpqf- Spectral Width (sw): Set to encompass all proton signals- Number of Increments (td in F1): 256-512- Relaxation Delay (d1): 1-2 s- Number of Scans (ns): 2-4 | To identify ¹H-¹H spin-spin coupling networks.[13][14] |
| HSQC | - Pulse Program: hsqcedetgpsisp2.2- Spectral Width (sw in F2): Set for ¹H- Spectral Width (sw in F1): Set for ¹³C- Number of Increments (td in F1): 128-256- Relaxation Delay (d1): 1-2 s- Number of Scans (ns): 2-8 | To correlate protons with their directly attached carbons and determine CH, CH₂, and CH₃ multiplicities.[15] |
| HMBC | - Pulse Program: hmbcgplpndqf- Spectral Width (sw in F2): Set for ¹H- Spectral Width (sw in F1): Set for ¹³C- Number of Increments (td in F1): 256-512- Relaxation Delay (d1): 1-2 s- Number of Scans (ns): 8-16- Long-range coupling delay optimized for ~8 Hz | To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary centers. |
Data Processing:
The acquired Free Induction Decays (FIDs) should be processed using appropriate software such as Mnova or TopSpin.[4][16][17][18][19] Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing.[4][17] For 2D spectra, appropriate window functions (e.g., sine-bell) should be applied in both dimensions to improve resolution and signal-to-noise.[4]
Predicted Data and Interpretation for 4-Methylazepan-4-OL
The following tables summarize the expected 2D NMR correlations for 4-Methylazepan-4-OL. The chemical shifts are estimates and will vary depending on the solvent and other experimental conditions.
Structure of 4-Methylazepan-4-OL with Numbering:
Sources
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In the landscape of modern drug discovery, the azepane scaffold is a privileged structure, integral to numerous FDA-approved therapeutics due to its conformational flexibility and ability to engage with a wide range of biological targets.[1][2][3] The seven-membered nitrogen-containing ring allows for extensive three-dimensional exploration of chemical space, which is crucial for optimizing potency and selectivity.[2] However, like many nitrogen-containing heterocycles, azepane derivatives can be susceptible to metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] Understanding and optimizing the metabolic stability of these compounds is therefore a critical step in developing safe and efficacious drugs with favorable pharmacokinetic profiles.[7]
This guide provides a comprehensive framework for conducting a comparative study of the metabolic stability of 4-Methylazepan-4-ol and its rationally designed analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering researchers to make informed decisions in their drug development programs.
The Rationale for Comparison: Predicting and Mitigating Metabolic Liabilities
While specific metabolic data for 4-Methylazepan-4-ol is not extensively published, we can predict its potential metabolic weak spots based on its structure and general principles of drug metabolism. The tertiary alcohol and the tertiary amine within the azepane ring are likely sites for oxidative metabolism by CYP enzymes.[4][8] The methyl group also presents a potential site for hydroxylation.
A robust comparative study would therefore involve synthesizing analogs designed to block or alter these metabolic pathways. This approach not only helps in identifying more stable compounds but also elucidates the primary routes of metabolism.
Table 1: Proposed Analogs for a Comparative Metabolic Stability Study
| Compound Name | Structure | Rationale for Inclusion |
| 1. 4-Methylazepan-4-ol | (Reference Compound) | Baseline compound to establish the initial metabolic stability profile. |
| 2. 4-Ethylazepan-4-ol | Introduction of a larger alkyl group may sterically hinder access of metabolic enzymes to the tertiary alcohol and the nitrogen atom. | |
| 3. 4-(Trifluoromethyl)azepan-4-ol | Replacement of the methyl group with a trifluoromethyl group, which is resistant to oxidative metabolism, to probe the importance of methyl hydroxylation. | |
| 4. 1-Methyl-4-methylazepan-4-ol | N-methylation can sometimes alter the metabolic profile, potentially blocking N-dealkylation if it were a relevant pathway for a related primary or secondary amine. For a tertiary amine, it may influence the rate of N-oxidation. | |
| 5. 4-Phenylazepan-4-ol | Introduction of an aromatic ring can introduce new potential sites of metabolism (aromatic hydroxylation) but may also alter the binding orientation in the enzyme active site, potentially shielding the azepane ring. |
Experimental Design: The In Vitro Liver Microsomal Stability Assay
To assess the metabolic stability of these compounds, the most widely used and cost-effective method in early drug discovery is the in vitro liver microsomal stability assay.[9][10] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[11] The output of this assay is typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).[12]
Visualizing the Workflow
The following diagram illustrates the standard workflow for a microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, including necessary controls to ensure the integrity of the results.
Materials:
-
Test compounds and positive control (e.g., a compound with known high clearance like Verapamil)
-
Pooled liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 µM working solution of each test compound in the phosphate buffer. The final concentration of the organic solvent (like DMSO) from the stock solution should be less than 0.5% to avoid inhibiting enzyme activity.[13]
-
Thaw the liver microsomes at 37°C and dilute them in cold phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[11][14]
-
-
Pre-incubation:
-
In the incubation plate, combine the diluted microsomes and the test compound working solution.
-
Include two sets of controls for each compound: a "No NADPH" control (replace NADPH solution with buffer) and a "T=0" control.[15]
-
Pre-incubate the plate at 37°C for 10-15 minutes with gentle shaking.[13] This step allows the system to reach thermal equilibrium.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No NADPH" controls.
-
Immediately after adding NADPH, take the first aliquot from the reaction wells and quench it in a collection plate containing ice-cold acetonitrile with an internal standard. This is your 0-minute time point.[15]
-
Continue incubating the reaction plate at 37°C.[11]
-
At subsequent predetermined time points (e.g., 5, 15, 30, and 45 minutes), remove aliquots from the reaction wells and quench them in the same manner.[11][14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 3000 rpm for 20 minutes) to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[16][17] The use of a specific and sensitive bioanalytical method is crucial for accurate quantification.[18][19]
-
Data Analysis and Interpretation
The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.
-
Calculate Percent Remaining:
-
The percent of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Determine the In Vitro Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
Intrinsic clearance represents the ability of the liver to metabolize a drug in the absence of blood flow limitations.[13]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Table 2: Hypothetical Data and Interpretation
| Compound | t½ (min) | CLint (µL/min/mg protein) | Predicted In Vivo Clearance | Interpretation |
| 1. 4-Methylazepan-4-ol | 25 | 55.4 | Moderate | The baseline compound shows moderate metabolic stability. |
| 2. 4-Ethylazepan-4-ol | 45 | 30.8 | Low to Moderate | The larger ethyl group likely provides some steric shielding, improving stability. |
| 3. 4-(Trifluoromethyl)azepan-4-ol | >60 | <23.1 | Low | The CF3 group blocks oxidation at the methyl position, significantly enhancing stability. This suggests methyl hydroxylation is a key metabolic pathway for the parent compound. |
| 4. 1-Methyl-4-methylazepan-4-ol | 22 | 63.1 | Moderate to High | N-methylation did not improve and slightly worsened stability, suggesting N-oxidation or demethylation is not a primary clearance pathway, and the modification may have improved binding to CYP enzymes. |
| 5. 4-Phenylazepan-4-ol | 15 | 92.4 | High | The phenyl group introduced a new, more favorable site for metabolism (likely aromatic hydroxylation), leading to rapid clearance. |
Note: Clearance categories are based on common industry classifications.[20]
Key Metabolic Pathways
The primary metabolic transformations for azepane-containing compounds are Phase I oxidative reactions mediated by CYPs, followed by potential Phase II conjugation.
Caption: Potential metabolic pathways for 4-Methylazepan-4-ol.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the comparative metabolic stability of 4-Methylazepan-4-ol and its analogs. By understanding the principles of metabolic pathways and employing robust in vitro assays, researchers can efficiently identify compounds with improved pharmacokinetic properties. The iterative process of designing, synthesizing, and testing analogs based on metabolic data is a cornerstone of modern medicinal chemistry, ultimately leading to the development of safer and more effective drugs. The azepane scaffold continues to be a valuable motif in drug discovery, and a thorough understanding of its metabolic liabilities is essential for its successful application.[1][21]
References
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Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (n.d.). National Institutes of Health. Available from: [Link]
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Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). National Institutes of Health. Available from: [Link]
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In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (n.d.). SpringerLink. Available from: [Link]
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Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. (n.d.). Agilent. Available from: [Link]
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Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. (2024). PubMed. Available from: [Link]
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In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Available from: [Link]
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Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. (n.d.). SciSpace. Available from: [Link]
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Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. Available from: [Link]
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Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. (n.d.). National Institutes of Health. Available from: [Link]
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LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Available from: [Link]
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Biochemistry, Cytochrome P450. (2023). National Center for Biotechnology Information. Available from: [Link]
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Microsomal Stability. (n.d.). Cyprotex. Available from: [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Available from: [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). MDPI. Available from: [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Available from: [Link]
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Bioanalytical method validation: An updated review. (n.d.). National Institutes of Health. Available from: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Available from: [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Available from: [Link]
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Bioanalytical Method Validation. (2019). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PubMed. Available from: [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. Available from: [Link]
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The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Available from: [Link]
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Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. (2016). Austin Publishing Group. Available from: [Link]
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Validation of bioanalytical chromatographic methods for the quantification of drugs in biological fluids. (n.d.). ResearchGate. Available from: [Link]
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Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). National Institutes of Health. Available from: [Link]
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Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). National Institutes of Health. Available from: [Link]
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Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023). Journal of Applied Pharmaceutical Science. Available from: [Link]
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Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. Available from: [Link]
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Microsomal Stability Assay. (n.d.). Creative Bioarray. Available from: [Link]
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Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 1-methylazepan-4-ol Analytical Results
Introduction: The Imperative for Reproducible Analytical Data in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the consistency and reliability of analytical data are paramount. The journey of a drug candidate from discovery to market is underpinned by a vast array of analytical measurements that characterize its identity, purity, and stability. 1-methylazepan-4-ol, a saturated N-heterocycle, represents a class of compounds frequently encountered as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). The accurate and precise quantification of such molecules is critical for process control and quality assurance.
This guide provides an in-depth exploration of an inter-laboratory comparison for the analysis of 1-methylazepan-4-ol. Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of a laboratory's quality management system.[1] They serve to evaluate the performance of analytical laboratories for specific tests or measurements and to identify potential issues in methodology or instrumentation. As mandated by standards such as ISO/IEC 17025, participation in such comparisons is essential for demonstrating technical competence.[2]
This document will delve into the design of a hypothetical inter-laboratory study, present detailed analytical protocols for two common chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—and provide a comprehensive analysis of the simulated data. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret inter-laboratory comparisons, thereby fostering greater confidence in analytical results across the industry.
Designing the Inter-laboratory Study: A Framework for Robust Comparison
A well-designed inter-laboratory study is fundamental to generating meaningful and actionable data. The primary goal is to assess the proficiency of participating laboratories in quantifying a target analyte and to compare the performance of different analytical methods.
Test Material Preparation and Distribution
The cornerstone of any inter-laboratory comparison is the test material. A bulk sample of 1-methylazepan-4-ol, synthesized and purified to a high degree, serves as the starting material. To ensure homogeneity, the bulk sample is dissolved in a suitable solvent (e.g., methanol) to create a stock solution. This stock solution is then aliquoted into identical vials, which are sealed and labeled. A critical aspect of this stage is to perform homogeneity and stability testing to confirm that each participant receives an identical sample and that the sample remains stable throughout the duration of the study.
Study Protocol and Participating Laboratories
A detailed study protocol is disseminated to all participating laboratories. This document outlines the scope of the study, the analytical methods to be employed, sample handling and storage instructions, and the timeline for reporting results. For this hypothetical study, ten laboratories with expertise in pharmaceutical analysis are invited to participate.
Analytical Methodologies: A Comparative Approach
Two distinct, yet widely used, analytical techniques are selected for this inter-laboratory comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The inclusion of two methods allows for a comparative assessment of their respective strengths and weaknesses in the analysis of 1-methylazepan-4-ol.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Given the polar nature and potential for on-column interactions of 1-methylazepan-4-ol, a derivatization step is employed to enhance its volatility and chromatographic performance. Silylation, a common derivatization technique for alcohols, is chosen for this protocol.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 1-methylazepan-4-ol reference standard in pyridine at a concentration of 1 mg/mL.
-
Accurately weigh a portion of the inter-laboratory comparison sample and dissolve it in pyridine to achieve a nominal concentration of 1 mg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For 1-methylazepan-4-ol, which lacks a strong chromophore, UV detection at a lower wavelength is necessary.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 1-methylazepan-4-ol reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Accurately weigh a portion of the inter-laboratory comparison sample and dissolve it in a 50:50 mixture of acetonitrile and water to achieve a nominal concentration of 1 mg/mL.
-
-
HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
UV Detector Wavelength: 210 nm.
-
Data Analysis and Interpretation: Unveiling Performance and Method Viability
Upon receipt of the analytical results from the participating laboratories, a rigorous statistical analysis is performed to assess both individual laboratory performance and the overall method performance.
Hypothetical Inter-laboratory Comparison Data
The following tables present simulated data for the ten participating laboratories for both the GC-MS and HPLC-UV methods. The assigned value for the concentration of 1-methylazepan-4-ol in the test sample is 1.00 mg/mL .
Table 1: Hypothetical GC-MS Results for 1-methylazepan-4-ol
| Laboratory ID | Reported Concentration (mg/mL) |
| Lab-001 | 1.02 |
| Lab-002 | 0.98 |
| Lab-003 | 1.05 |
| Lab-004 | 0.95 |
| Lab-005 | 1.01 |
| Lab-006 | 1.09 |
| Lab-007 | 0.97 |
| Lab-008 | 1.03 |
| Lab-009 | 0.99 |
| Lab-010 | 1.12 |
Table 2: Hypothetical HPLC-UV Results for 1-methylazepan-4-ol
| Laboratory ID | Reported Concentration (mg/mL) |
| Lab-001 | 1.04 |
| Lab-002 | 0.99 |
| Lab-003 | 1.07 |
| Lab-004 | 0.96 |
| Lab-005 | 1.02 |
| Lab-006 | 1.11 |
| Lab-007 | 0.98 |
| Lab-008 | 1.05 |
| Lab-009 | 1.00 |
| Lab-010 | 1.15 |
Statistical Evaluation: The Power of Z-Scores
A widely accepted statistical tool for evaluating performance in proficiency testing is the z-score.[3] The z-score indicates how many standard deviations an individual result is from the assigned value. The formula for calculating the z-score is:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value.
-
σ is the standard deviation for proficiency assessment.
For this study, the standard deviation for proficiency assessment (σ) is set at 0.05 mg/mL , which is determined based on the expected performance of the analytical methods.
According to ISO 13528, the interpretation of z-scores is as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).[3]
Table 3: Z-Score Analysis of Hypothetical GC-MS and HPLC-UV Results
| Laboratory ID | GC-MS Reported Conc. (mg/mL) | GC-MS Z-Score | HPLC-UV Reported Conc. (mg/mL) | HPLC-UV Z-Score |
| Lab-001 | 1.02 | 0.40 | 1.04 | 0.80 |
| Lab-002 | 0.98 | -0.40 | 0.99 | -0.20 |
| Lab-003 | 1.05 | 1.00 | 1.07 | 1.40 |
| Lab-004 | 0.95 | -1.00 | 0.96 | -0.80 |
| Lab-005 | 1.01 | 0.20 | 1.02 | 0.40 |
| Lab-006 | 1.09 | 1.80 | 1.11 | 2.20 |
| Lab-007 | 0.97 | -0.60 | 0.98 | -0.40 |
| Lab-008 | 1.03 | 0.60 | 1.05 | 1.00 |
| Lab-009 | 0.99 | -0.20 | 1.00 | 0.00 |
| Lab-010 | 1.12 | 2.40 | 1.15 | 3.00 |
Visualization of the Inter-laboratory Comparison Workflow
Caption: Workflow of the inter-laboratory comparison study.
Visualization of Data Analysis Logic
Caption: Logic for Z-score based performance evaluation.
Discussion: Comparative Analysis and Insights
The hypothetical data reveals several key insights. For the GC-MS method, nine out of the ten laboratories achieved satisfactory z-scores. Lab-010, with a z-score of 2.40, falls into the "questionable" category, indicating a potential systematic error that warrants investigation.
In the case of the HPLC-UV method, Lab-006's result is "questionable" (z-score of 2.20), and Lab-010's result is "unsatisfactory" (z-score of 3.00). The unsatisfactory result for Lab-010 using the HPLC-UV method would trigger a mandatory root cause analysis and implementation of corrective actions.
Comparing the two methods, the overall performance appears slightly better for the GC-MS method in this hypothetical scenario, with fewer questionable or unsatisfactory results. This could be attributed to the higher specificity of mass spectrometric detection compared to UV detection at a low wavelength, where interferences from co-eluting impurities might be more prevalent.
Conclusion and Recommendations: Fostering a Culture of Quality
This guide has provided a comprehensive framework for an inter-laboratory comparison of the analytical results for 1-methylazepan-4-ol. The detailed protocols for GC-MS and HPLC-UV analysis, coupled with a robust statistical evaluation using z-scores, offer a clear pathway for assessing laboratory performance and method suitability.
Based on the hypothetical study, the following recommendations are proposed:
-
For Participating Laboratories: Laboratories with questionable or unsatisfactory results should conduct a thorough investigation to identify the root cause of the deviation. This may involve reviewing sample preparation procedures, instrument calibration, and data processing.
-
For Method Selection: While both GC-MS and HPLC-UV are viable techniques for the analysis of 1-methylazepan-4-ol, the GC-MS method with derivatization may offer enhanced specificity. The choice of method should be guided by the specific requirements of the analysis, such as the expected impurity profile and the desired level of sensitivity.
-
Continuous Improvement: Inter-laboratory comparisons should be viewed as an integral part of a continuous improvement cycle. The insights gained from these studies can be used to refine analytical methods, enhance analyst training, and ultimately, improve the overall quality and reliability of analytical data.
By embracing the principles and practices outlined in this guide, pharmaceutical organizations can build a strong foundation of analytical excellence, ensuring the quality and safety of their products.
References
-
Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]
-
ACS Central Science. (2020, January 22). Catalytic Chemoselective O-Phosphorylation of Alcohols. Retrieved from [Link]
-
Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]
-
ResearchGate. (2023, May 30). Oxidation Studies of Industrially Important Aliphatic and Cyclic Alcohols. Retrieved from [Link]
-
Eurachem. (2024, April 10). Interlaboratory comparisons other than PT. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]
-
Shapypro.com. (2025, June 12). Z-Score in Proficiency Testing: Understanding ISO 13528. Retrieved from [Link]
-
INIS-IAEA. (n.d.). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Statistics and Data Analysis in Proficiency Testing. Retrieved from [Link]
-
National Accreditation Center. (2024, March 22). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Retrieved from [Link]
-
RWTH Publications. (2022, April 25). Catalyst Recycling in the Reactive Distillation of Primary Alcohols to Olefins Using a Phosphoric Acid Catalyst. Retrieved from [Link]
-
Eurachem. (n.d.). Guidelines for performance assessment using Z`-score on Proficiency Testing schemes. Retrieved from [Link]
-
Eurachem. (2024, April 10). New Information Leaflet on Interlaboratory Comparisons. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Methyl-4-piperidinol (98%). Retrieved from [Link]
-
Quasimeme. (n.d.). Evaluation of the z-score assessment used by Quasimeme. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]
-
Euroreference. (n.d.). Eurachem guidance on validating analytical methods. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Proficiency Tests and Interlaboratory Comparisons. Retrieved from [Link]
-
Spectroscopy Online. (2022, June 1). Passing the Test: Understanding Proficiency Testing. Retrieved from [Link]
-
isobudgets. (2019, January 11). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Retrieved from [Link]
-
International Journal of Electrochemical Science. (2022, October 10). Electrocatalytic Heterogeneous Oxidation of Alcohols (Methanol, Ethanol and Isopropanol) Using GC-Modified Electrodes with Unsym. Retrieved from [Link]
-
IMEKO. (2020, October 22). Ensuring the quality of analytical measurements – current support and future challenges. Retrieved from [Link]
Sources
Certificate of Analysis (CoA) interpretation for 1-methylazepan-4-ol
A Comparative Technical Guide for Drug Development[1]
Executive Summary & Compound Profile
1-Methylazepan-4-ol (CAS: 19065-49-7) is a critical seven-membered heterocyclic building block.[1][2] Unlike its six-membered analog (1-methylpiperidin-4-ol), the azepane ring introduces unique conformational flexibility and lipophilicity profiles essential for tuning the pharmacokinetic properties of CNS-active drugs and antihistamines.[1]
However, this structural advantage comes with a cost: synthetic instability. The thermodynamic penalty of forming a seven-membered ring often leads to impurity profiles significantly more complex than those of piperidine analogs. This guide provides a framework to interpret CoAs for this molecule, distinguishing between "usable technical grade" and "synthesis-ready high purity."
Core Identity Matrix
| Parameter | Specification | Critical Note |
| Chemical Name | 1-Methylazepan-4-ol | Also: Hexahydro-1-methyl-1H-azepin-4-ol |
| CAS Number | 19065-49-7 | Verify against the ketone precursor (CAS 19869-42-2) |
| Formula | C₇H₁₅NO | MW: 129.20 g/mol |
| Structure | 7-membered amine ring | Chiral Center at C4: Check for enantiomeric excess if stereospecific.[1][2][3][4] |
Comparative Analysis: Azepane vs. Piperidine Scaffolds
To understand the "Performance" of a CoA, one must compare the material against its nearest structural alternative. The table below illustrates why a CoA for 1-methylazepan-4-ol requires stricter scrutiny than one for 1-methylpiperidin-4-ol.
Table 1: Stability & Impurity Profile Comparison
| Feature | 1-Methylazepan-4-ol (7-Ring) | 1-Methylpiperidin-4-ol (6-Ring) | Implication for CoA Interpretation |
| Ring Strain | Moderate (Transannular strain) | Low (Stable Chair conformation) | Azepane Risk: Higher susceptibility to ring-opening oxidation.[1] Look for "Unknown Impurities" >0.5% in GC. |
| Synthesis Route | Ring Expansion (Schmidt/Beckmann) | Direct Hydrogenation / Alkylation | Azepane Risk: Residual linear chain amides or unreacted ketone precursors are common. |
| Hygroscopicity | High (Viscous oil/Low melt solid) | Moderate (Solid, MP ~30°C) | Azepane Risk: Water content drastically affects stoichiometry. >1.0% water indicates poor storage. |
| Amine Basicity | pKa ~10.2 (Sterically hindered) | pKa ~10.0 | Azepane Risk: N-Oxide formation is rapid if not stored under Argon.[1] |
The Anatomy of the CoA: Critical Parameters
A standard CoA lists values; an expert interprets causality. Below is the breakdown of specific parameters for 1-methylazepan-4-ol.
A. Purity: The "Two-Method" Rule
Never rely on a single purity metric for heterocyclic amines.
-
GC-MS (Gas Chromatography): Measures volatile purity.[1]
-
Red Flag:[1] A clean GC trace but low titration value suggests non-volatile inorganic salts or polymers.
-
-
Titration (Assay): Measures functional amine content.
-
Red Flag:[1] Purity >100% usually indicates the presence of a lower molecular weight basic impurity (e.g., methylamine residues) or wet acetic acid usage in the test.
-
B. Impurity Profile
-
Precursor (1-Methylazepan-4-one): Incomplete reduction.[1]
-
Limit: < 0.5%.[5]
-
Impact: Ketones react with nucleophiles in downstream steps, creating side-products.
-
-
N-Oxides: Formed by air exposure.[1]
-
Detection: Often invisible on GC (thermal degradation) but visible on HPLC or TLC.
-
C. Water Content (Karl Fischer)
-
Specification: Typically < 0.5% w/w.
-
Why it matters: As a secondary alcohol and tertiary amine, the molecule is hygroscopic. Excess water deactivates sensitive reagents (e.g., hydrides, organometallics) used in subsequent coupling reactions.
Experimental Validation Protocols
If the CoA is ambiguous or the batch is old, perform these self-validating checks.
Protocol 1: Non-Aqueous Titration (The Gold Standard)
Purpose: Determine the precise amine content, eliminating interference from non-basic impurities (water, neutral solvents).
Reagents:
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Indicator: Crystal Violet (or Potentiometric Electrode).
Workflow:
-
Blank: Titrate 50 mL of Glacial Acetic Acid to determine solvent factor.
-
Weigh: Dissolve ~150 mg of 1-methylazepan-4-ol (accurately weighed) in 50 mL Glacial Acetic Acid.
-
Titrate: Add 0.1 N HClO₄ until the endpoint (Blue → Blue-Green for Crystal Violet, or inflection point on mV curve).
-
Calculate:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
Protocol 2: 1H-NMR Identity Check
Purpose: Confirm the N-Methyl group and ring integrity.
-
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Key Signals:
-
2.3-2.4 ppm (Singlet, 3H): N-CH₃ group.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
3.8-4.0 ppm (Multiplet, 1H): CH-OH (proton at C4).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Diagnostic: If the N-Me singlet is split or shifted downfield, suspect protonation (salt form) or N-oxide formation.[1]
-
Visualizing the Decision Process
Diagram 1: CoA Verification Workflow
This flowchart guides the "Go/No-Go" decision for using a batch in synthesis.
Caption: Logical workflow for validating 1-methylazepan-4-ol quality before synthesis.
Diagram 2: Impurity Origins in Azepane Synthesis
Understanding where impurities come from helps in identifying them on the CoA.
Caption: Common impurity pathways originating from the reduction synthesis of azepanes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10975509, 1-Methylazepan-4-ol. Retrieved from [Link]
-
Mettler Toledo. Nonaqueous titration of weak bases with perchloric acid. Application Note M-242. Retrieved from [Link] (General Protocol Reference).
- European Pharmacopoeia (Ph. Eur.).Chapter 2.5.12: Water: Semi-Micro Determination (Karl Fischer Method). (Standard Compendial Method).
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1-Methylazepan-4-ol | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. mt.com [mt.com]
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 4-Methylazepan-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methylazepan-4-OL
4-Methylazepan-4-OL is a key building block in the synthesis of various biologically active molecules. Its seven-membered azepane ring, substituted with a tertiary alcohol, provides a unique scaffold for drug discovery, influencing properties such as receptor binding, selectivity, and pharmacokinetic profiles. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance for accelerating drug development timelines and managing project budgets. This guide will dissect two plausible synthetic pathways, evaluating their respective merits and drawbacks to inform your selection of the most appropriate route for your research and development needs.
Synthetic Route 1: Direct Grignard Addition to a Commercial Precursor
This route represents the most straightforward approach, leveraging the commercial availability of 1-methylazepan-4-one. The synthesis is a classic one-step Grignard reaction, a cornerstone of organic synthesis for carbon-carbon bond formation and the preparation of tertiary alcohols.[1]
Reaction Scheme:
Expertise & Experience: Causality Behind Experimental Choices
The choice of a Grignard reaction is predicated on its reliability and high functional group tolerance for this particular transformation.[2] The nucleophilic methyl group of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of 1-methylazepan-4-one, leading to the formation of a magnesium alkoxide intermediate.[3] Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol.[4] Anhydrous conditions are critical, as Grignard reagents are highly basic and will react with protic solvents like water, leading to the quenching of the reagent and a reduction in yield.[5] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and effectively solvate the Grignard reagent.[6]
Experimental Protocol: A Self-Validating System
Materials:
-
1-methylazepan-4-one
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup adjustment)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 1-methylazepan-4-one (1.0 eq) dissolved in anhydrous diethyl ether.
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred for 30 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-Methylazepan-4-OL.
Visualization of Workflow
Caption: Workflow for the direct Grignard addition to 1-methylazepan-4-one.
Synthetic Route 2: Multi-step Synthesis via Ring Expansion
This route commences with the more economical and readily available starting material, 1-methyl-4-piperidone. The key transformation is a one-carbon ring expansion to generate the 1-methylazepan-4-one intermediate, which is then subjected to the same Grignard reaction as in Route 1. The Tiffeneau-Demjanov rearrangement is a classic and effective method for such a transformation.[7]
Reaction Scheme:
Step 1: Tiffeneau-Demjanov Rearrangement
Step 2: Grignard Reaction
Expertise & Experience: Causality Behind Experimental Choices
The Tiffeneau-Demjanov rearrangement proceeds through a three-stage process: cyanohydrin formation, reduction of the nitrile to a primary amine, and finally, diazotization followed by rearrangement.[2]
-
Cyanohydrin Formation: 1-methyl-4-piperidone is treated with a cyanide source, typically sodium or potassium cyanide, to form the corresponding cyanohydrin. This reaction is an equilibrium process, and the use of a slight excess of cyanide and control of pH are important for driving the reaction to completion.
-
Reduction to Amino Alcohol: The nitrile group of the cyanohydrin is then reduced to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation. The use of LAH requires strictly anhydrous conditions and careful handling due to its high reactivity.
-
Diazotization and Rearrangement: The resulting 1-(aminomethyl)cycloalkanol is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an unstable diazonium salt.[8] The loss of nitrogen gas generates a primary carbocation, which triggers a 1,2-alkyl shift, leading to the ring-expanded ketone, 1-methylazepan-4-one.[9]
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of 1-methylazepan-4-one via Tiffeneau-Demjanov Rearrangement
Materials:
-
1-methyl-4-piperidone
-
Sodium cyanide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium nitrite
-
Hydrochloric acid
-
Diethyl ether
-
Sodium hydroxide
Procedure:
-
Cyanohydrin Formation: To a solution of 1-methyl-4-piperidone (1.0 eq) in a mixture of water and ethanol, a solution of sodium cyanide (1.1 eq) in water is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The product is then extracted with an organic solvent.
-
Reduction: The crude cyanohydrin is dissolved in anhydrous THF and added dropwise to a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is then refluxed for 4 hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting solid is filtered off, and the filtrate is concentrated.
-
Diazotization and Rearrangement: The crude amino alcohol is dissolved in dilute hydrochloric acid and cooled to 0 °C. A solution of sodium nitrite (1.2 eq) in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for 1 hour at this temperature and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then basified with sodium hydroxide and extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude 1-methylazepan-4-one is purified by distillation.
Step 2: Grignard Reaction
The procedure for the Grignard reaction is identical to that described in Synthetic Route 1 .
Visualization of Workflow
Caption: Workflow for the multi-step synthesis via Tiffeneau-Demjanov rearrangement.
Comparative Analysis: Cost, Yield, and Practicality
| Parameter | Route 1: Direct Grignard Addition | Route 2: Multi-step Synthesis via Ring Expansion |
| Starting Material Cost | High (1-methylazepan-4-one is a specialty chemical) | Low (1-methyl-4-piperidone is more common and cheaper) |
| Number of Steps | 1 | 3 (Cyanohydrin formation, reduction, rearrangement) + Grignard |
| Overall Yield (Estimated) | High (typically >80% for Grignard additions) | Moderate (cumulative yield over multiple steps) |
| Reagent Cost | Moderate (Grignard reagent) | High (LAH is expensive; NaCN and NaNO2 are cheaper) |
| Process Time | Short (can be completed in a single day) | Long (multiple reaction and workup steps) |
| Scalability | Readily scalable | More complex to scale due to multiple steps and hazardous reagents |
| Safety & Environmental | Requires handling of pyrophoric Grignard reagents. | Involves highly toxic sodium cyanide and highly reactive LAH. Diazotization can be exothermic. |
Cost-Effectiveness Evaluation
| Reagent | Route 1 (per mole of product) | Route 2 (per mole of product) |
| 1-methyl-4-piperidone | - | ~$100/kg |
| Sodium Cyanide | - | ~$3/kg[10] |
| Lithium Aluminum Hydride | - | ~$500/kg[11] |
| Sodium Nitrite | - | ~$2/kg |
| 1-methylazepan-4-one | ~$1000/kg (lab scale) | (Synthesized in situ) |
| Methylmagnesium Bromide | ~$100/L (3.0M solution) | ~$100/L (3.0M solution) |
| Estimated Cost per Mole | High (dominated by precursor cost) | Moderate to High (dependent on yields and LAH cost) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Conclusion and Recommendation
Route 1 (Direct Grignard Addition) is the preferred method for small-scale synthesis, rapid analog generation, and proof-of-concept studies . The high cost of the starting material is offset by the speed, simplicity, and high yield of the single-step process. This route minimizes development time and is ideal when the quantity of the final product is not the primary concern.
Route 2 (Multi-step Synthesis via Ring Expansion) becomes more cost-effective for large-scale production and long-term supply . Although it involves more steps and requires careful handling of hazardous reagents, the significantly lower cost of the initial starting material, 1-methyl-4-piperidone, makes the overall process more economical at scale. The initial investment in process development and optimization for this multi-step route can lead to substantial cost savings in manufacturing campaigns.
Recommendation for Drug Development Professionals: For early-stage discovery and medicinal chemistry efforts, the expediency of Route 1 is highly advantageous. As a project progresses towards preclinical and clinical development where material demand increases, a transition to the more cost-effective, albeit more complex, Route 2 should be strongly considered.
References
- Demjanov, N. J.; Doyarenko, M. Action of nitrous acid on methyl- and dimethyl-trimethylene-amine. Bull. Soc. Chim. Fr.1923, 33, 123-138.
- Demjanov, N. J. Ueber die Einwirkung von salpetriger Säure auf Tetramethylen-methylamin. Chem. Ber.1907, 40(4), 4959-4963.
-
1-Methylazepan-4-one. LookChem. [Link]
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Grignard Reagent. BYJU'S. [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
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Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]
-
Diazomethane. Wikipedia. [Link]
-
Methyl Magnesium Bromide to 2-Methylpropan-2-ol | Conversions of Organic Chemistry NCERT. YouTube. [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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How will you prepare 2methylpropan2ol from methyl magnesium class 12 chemistry CBSE. Vedantu. [Link]
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1-Methyl-4-piperidone. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Greener Grignard Reaction. Beyond Benign. [Link]
-
Safer Handling of Diazomethane through Continuous Generation and Consumption. Synfacts. [Link]
-
Sodium Cyanide Price Trend, Chart 2025 and Forecast. IMARC Group. [Link]
-
Grignard Reaction. University of California, Irvine. [Link]
Sources
- 1. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
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- 11. carolinachemical.com [carolinachemical.com]
Safety Operating Guide
Technical Guide: Operational Disposal Procedures for 4-Methylazepan-4-ol
[1][2]
Executive Summary & Hazard Profiling
4-Methylazepan-4-ol is a specialized nitrogen-containing heterocyclic building block.[1][2] While often used in drug discovery (e.g., as a scaffold for orexin receptor antagonists), it lacks the extensive toxicological data found in common solvents. Therefore, Universal Precautions for novel amines must be applied.
This guide defines the operational workflow for the safe segregation, labeling, and disposal of this compound, treating it as a Basic Organic Waste stream.
Chemical Identity Verification
-
Functional Groups: Secondary Amine (Azepane ring), Tertiary Alcohol.
-
Acidity/Basicity: Alkaline/Basic (Due to the secondary amine).
-
Physical State: Typically a solid or viscous oil (depending on purity/salt form).[1]
-
CAS Registry: Note: As a specialized isomer, verify your specific batch CAS. Common related isomers include 1-Methylazepan-4-ol (CAS 19065-49-7).[1][2][3]
Hazard Assessment (The "Why" Behind the Protocol)
To ensure safety, we must understand the chemical behavior that dictates the disposal method:
| Feature | Hazard Implication | Operational Requirement |
| Secondary Amine | Potential skin corrosive/irritant; Exothermic reaction with acids.[1][2] | DO NOT mix with acidic waste streams.[2] Segregate into "Basic/Alkaline" waste.[1] |
| Nitrogen Content | Formation of NOx during combustion.[2] | Requires incineration with scrubbers (off-site).[2] |
| Novelty | Toxicology not fully established.[1][2] | Assume Acute Toxicity (Oral/Dermal) and treat as P-Listed equivalent for safety margins.[1][2] |
Waste Stream Segregation (Self-Validating System)
The most critical error in chemical disposal is improper mixing. 4-Methylazepan-4-ol is incompatible with strong oxidizers and acids.[1][2][4]
Segregation Logic
The following decision tree illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision logic for segregating 4-Methylazepan-4-ol waste. Note the critical stop for acidic mixtures to prevent exothermic reactions.
Step-by-Step Disposal Protocol
This protocol follows RCRA (Resource Conservation and Recovery Act) "cradle-to-grave" principles.[1][2]
Phase 1: Preparation & PPE
Objective: Prevent exposure and cross-contamination.[1][5][6]
-
PPE: Nitrile gloves (double-gloving recommended for dissolved amines), safety goggles, and lab coat.[1] Work inside a fume hood.
-
Vessel Selection:
Phase 2: Accumulation (At the Bench)
Objective: Safe temporary storage.
-
Labeling: Immediately affix a hazardous waste tag.[1]
-
Constituents: Write "4-Methylazepan-4-ol" (do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1] If in flammable solvent, check "Flammable".
-
pH Note: Clearly mark "BASIC / ALKALINE" on the tag to alert EHS personnel.
-
-
Transfer:
-
Use a funnel to prevent spills on the container threads.
-
Self-Validation Step: Wipe the threads after transfer. If the cap sticks or shows residue later, the protocol was violated.
-
Phase 3: Final Disposal (EHS Handoff)
Objective: Regulatory compliance.[1]
-
Waste Codes: Assign the following codes based on the mixture:
-
Destruction Method: The preferred method for heterocyclic amines is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]
Emergency Contingencies: Spill Management
In the event of a spill, rapid containment is necessary to prevent the amine from vaporizing or contacting incompatible materials.
Figure 2: Emergency workflow for solid and liquid spills.[1] Note the use of weak acid for final decontamination to neutralize amine residues.[2]
Specific Spill Notes
-
Do NOT use bleach: Mixing amines with bleach (sodium hypochlorite) can generate chloramines, which are toxic and potentially explosive gases.
-
Decontamination: After absorbing the bulk material, wipe the surface with a dilute citric acid solution or simple soap and water to neutralize the alkaline residue.
Regulatory & Compliance Data
| Regulatory Body | Classification | Code/Standard |
| EPA (RCRA) | Characteristic Waste | D001 (if ignitable solvent), D002 (if pH > 12.5).[1][2] Otherwise, manage as Non-Regulated Hazardous Waste (state dependent). |
| DOT (Transport) | Proper Shipping Name | UN 3259 , Amines, solid, corrosive, n.o.s. (or liquid equivalent UN 2735).[2] |
| EU (EWC) | Waste Code | 07 05 04 * (Other organic solvents, washing liquids and mother liquors).[2] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link][2]
-
PubChem. (n.d.). Compound Summary for Nitrogen Heterocycles (General). National Library of Medicine. [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
